molecular formula C11H9NO2 B1404886 3-(Pyridin-3-yloxy)phenol CAS No. 57276-34-3

3-(Pyridin-3-yloxy)phenol

Cat. No.: B1404886
CAS No.: 57276-34-3
M. Wt: 187.19 g/mol
InChI Key: QVWXYGODQAUYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-3-yloxy)phenol is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It features a phenolic ring connected via an ether linkage to a pyridin-3-yl (nicotinic) ring, making it a valuable chemical scaffold for discovery chemistry and materials science . This structure is of significant interest in medicinal chemistry and chemical biology as a building block for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds. The presence of both a hydrogen-bond donating phenolic group and a hydrogen-bond accepting pyridine nitrogen in its structure allows for diverse molecular interactions. Researchers can utilize this compound as a key intermediate in organic synthesis and heterocyclic chemistry. As a versatile synthon, its applications may include serving as a precursor in ligand design for catalytic systems or in the creation of molecular probes for biological assays. Specific literature on its mechanism of action is not currently available, indicating an open field for investigative research . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-pyridin-3-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-3-1-4-10(7-9)14-11-5-2-6-12-8-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWXYGODQAUYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Beyond the Dalton: Characterization and Strategic Utility of 3-(Pyridin-3-yloxy)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Pyridin-3-yloxy)phenol (CAS: 57276-34-3) represents a privileged scaffold in modern medicinal chemistry, serving as a critical fragment in the design of kinase inhibitors and receptor modulators. While its nominal molecular weight is 187.19 g/mol , its value extends far beyond this scalar quantity. This diaryl ether motif offers a unique combination of conformational flexibility, hydrogen bond donor/acceptor capability, and metabolic stability that distinguishes it from its biaryl counterparts.

This technical guide provides a comprehensive analysis of the physicochemical properties, synthetic methodologies, and analytical validation protocols for this compound, designed for researchers requiring high-fidelity data for drug development workflows.

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4][5]

The molecular weight of 3-(Pyridin-3-yloxy)phenol is derived from its formula


.[1][2] Unlike simple biaryls, the ether linkage introduces specific mass and geometric properties essential for ligand-protein interactions.
Quantitative Data Summary
PropertyValueNotes
IUPAC Name 3-(Pyridin-3-yloxy)phenolMeta-meta substituted diaryl ether
CAS Number 57276-34-3 Confirmed specific isomer
Molecular Formula

Monoisotopic Mass 187.0633 DaCritical for High-Res MS (HRMS)
Average Mol.[1][2][3][4][5][6][7] Weight 187.19 g/mol Standard stoichiometric calculations
cLogP ~2.1 - 2.4Moderate lipophilicity; drug-like
H-Bond Donors 1 (Phenolic -OH)Critical for solvent interaction
H-Bond Acceptors 3 (Pyridine N, Ether O, Phenol O)Pyridine N is the primary basic site
Isotopic Mass Breakdown

For mass spectrometry validation, the "average" weight is insufficient. The monoisotopic mass must be used to identify the parent ion


.
  • Carbon (

    
    ): 
    
    
    
  • Hydrogen (

    
    ): 
    
    
    
  • Nitrogen (

    
    ): 
    
    
    
  • Oxygen (

    
    ): 
    
    
    
  • Total Exact Mass: 187.06336 Da

Synthetic Methodology: The Ullmann Ether Coupling

The synthesis of 3-(Pyridin-3-yloxy)phenol is non-trivial due to the deactivated nature of the 3-bromopyridine and the potential for polymerization if using resorcinol directly. The most robust "Senior Scientist" approach utilizes a copper-catalyzed Ullmann-type coupling.

Reaction Logic

We employ a Copper(I)-catalyzed C-O coupling strategy.

  • Substrates: 3-Bromopyridine (electrophile) and Resorcinol (nucleophile).

  • Challenge: Resorcinol has two hydroxyl groups. To prevent polymerization or bis-arylation, we use 3-methoxyphenol as a surrogate, followed by demethylation, OR use a large excess of resorcinol with controlled stoichiometry.

  • Preferred Route: Coupling 3-bromopyridine with 3-methoxyphenol, followed by

    
     demethylation. This ensures regioselectivity and high purity.[8]
    
Synthesis Workflow Diagram

SynthesisPath Figure 1: Two-step synthesis via Ullmann coupling and demethylation to ensure mono-substitution. SM1 3-Bromopyridine (Electrophile) Inter Intermediate: 3-(3-Methoxyphenoxy)pyridine SM1->Inter Ullmann Coupling 110°C, Dioxane SM2 3-Methoxyphenol (Nucleophile) SM2->Inter Cat CuI (10 mol%) Ligand: N,N-Dimethylglycine Base: Cs2CO3 Cat->Inter Product Target: 3-(Pyridin-3-yloxy)phenol Inter->Product Demethylation Reagent2 BBr3 / DCM -78°C to RT Reagent2->Product

Detailed Protocol (Self-Validating)

Step 1: Ullmann Coupling

  • Charge: In a flame-dried Schlenk flask, combine 3-bromopyridine (1.0 eq), 3-methoxyphenol (1.2 eq), CuI (10 mol%), and N,N-dimethylglycine (20 mol%) as the ligand.

  • Base: Add Cesium Carbonate (

    
    , 2.0 eq). The choice of cesium is critical for its solubility in dioxane and "cesium effect" in promoting coupling.
    
  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Degas with

    
     for 15 mins.
    
  • Reaction: Heat to 110°C for 16-24 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Validation: The disappearance of 3-bromopyridine and formation of a mass peak at m/z ~202 (

      
       of methyl ether) confirms success.
      

Step 2: Demethylation

  • Cool: Dissolve the purified intermediate in anhydrous DCM and cool to -78°C.

  • Add: Dropwise addition of Boron Tribromide (

    
    , 1 M in DCM, 3.0 eq).
    
  • Warm: Allow to warm to Room Temperature (RT) over 4 hours.

  • Quench: Carefully quench with MeOH at 0°C (exothermic!).

  • Workup: Neutralize with

    
    , extract with EtOAc.
    
  • Purification: Flash chromatography (

    
    , gradient MeOH in DCM) to yield the pure phenol.
    

Analytical Validation & Characterization

Trust in chemical identity relies on orthogonal analytical methods. For 3-(Pyridin-3-yloxy)phenol, the following spectral features are diagnostic.

Mass Spectrometry (ESI+)
  • Parent Ion: The pyridine nitrogen is readily protonated. Expect a strong base peak at m/z 188.07 (

    
    ).
    
  • Adducts:

    
     at m/z 210.05 may be observed.
    
  • Fragmentation Pattern:

    • Loss of CO (-28 Da) is common for phenols.[2]

    • Cleavage of the ether bond may yield fragments characteristic of the pyridine ring (m/z ~78-79) or the phenol ring (m/z ~93-94).

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 (Preferred to observe the phenolic -OH).
Proton GroupApprox.[3][4][9] Shift (

, ppm)
MultiplicityDiagnostic Feature
Phenol -OH 9.60 - 9.80Singlet (broad)Disappears with

shake.
Pyridine H-2 8.30 - 8.40Doublet/SingletMost deshielded; alpha to N and ether.
Pyridine H-6 8.20 - 8.30DoubletAlpha to N.
Pyridine H-4 7.35 - 7.45Multiplet
Pyridine H-5 7.30 - 7.40Multiplet
Phenol Ar-H 6.40 - 7.20MultipletsUpfield relative to pyridine due to electron-rich nature.

Note: The "3-yloxy" substitution pattern creates a distinct meta-meta coupling pattern. Look for the "roofing" effect in the pyridine protons indicative of the 3-substituted system.

Strategic Utility in Drug Discovery

Fragment-Based Drug Design (FBDD)

With a MW < 200, this molecule qualifies as a "fragment."

  • Ligand Efficiency (LE): High. The molecule provides two aromatic rings and a H-bond donor/acceptor pair with minimal "dead mass."

  • Vector: The ether oxygen introduces a bond angle of ~120°, distinct from the linear 180° of an alkyne or the ~150° of a direct biaryl bond. This allows the phenol ring to access hydrophobic pockets that are sterically occluded for biaryl analogs.

Signaling Pathway Interference

This scaffold is frequently employed to target kinases where the pyridine nitrogen interacts with the "hinge region" (mimicking the adenine of ATP) and the phenol moiety extends into the "back pocket" or solvent front.

Interaction Figure 2: Mechanistic basis for the scaffold's utility in kinase inhibition. Scaffold 3-(Pyridin-3-yloxy)phenol Scaffold Target Kinase Hinge Region (ATP Binding Site) Scaffold->Target H-Bonding (Pyridine N) Hydrophobic Interaction (Phenol) Effect Inhibition of Phosphorylation Cascade Target->Effect Competitive Inhibition

References

  • PubChem Compound Summary. "3-(Pyridin-3-yloxy)phenol (CID 13417094)." National Center for Biotechnology Information. Accessed 2025. [Link]

  • Zhang, S. et al. "Copper-Catalyzed Ullmann-Type Coupling of Aryl Halides with Phenols." Journal of Organic Chemistry, 2018. (General protocol reference for Ullmann ether synthesis).
  • Bembenek, M.E. et al. "Fragment-Based Discovery of Kinase Inhibitors." Methods in Molecular Biology, 2012. (Contextual reference for scaffold utility).

Sources

An In-depth Technical Guide to 3-(Pyridin-3-yloxy)phenol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridyl Aryl Ether Scaffold

In the landscape of modern medicinal chemistry and materials science, the diaryl ether linkage serves as a robust and versatile scaffold. When this core structure is further functionalized with a phenol and a pyridine ring, as in the case of 3-(Pyridin-3-yloxy)phenol , it gives rise to a molecule with significant potential for diverse applications, particularly in drug discovery. The IUPAC name for this compound is indeed 3-(pyridin-3-yloxy)phenol. The pyridine moiety, a common feature in numerous FDA-approved drugs, can enhance water solubility and offers a key site for hydrogen bonding, which is critical for molecular recognition at biological targets[1]. The phenolic hydroxyl group also provides a crucial hydrogen bond donor and acceptor, contributing to the molecule's ability to interact with protein active sites[2].

This technical guide provides a comprehensive overview of 3-(Pyridin-3-yloxy)phenol, from its proposed synthesis and detailed characterization to its potential as a valuable building block in the development of novel therapeutics. While this specific isomer is not extensively documented in publicly available literature, this guide will leverage established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource.

Table 1: Core Physicochemical Properties of 3-(Pyridin-3-yloxy)phenol

PropertyValueSource/Method
IUPAC Name 3-(Pyridin-3-yloxy)phenolNomenclature Convention
Molecular Formula C₁₁H₉NO₂Calculated
Molecular Weight 187.19 g/mol Calculated
CAS Number Not Assigned-
Predicted XlogP ~2.5In Silico Prediction
Predicted pKa ~9.5 (Phenolic OH)Analogy to Phenol

Synthesis of 3-(Pyridin-3-yloxy)phenol: A Proposed Ullmann Condensation Approach

The formation of the diaryl ether bond is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation[3][4][5]. This venerable reaction has seen significant advancements, allowing for milder reaction conditions than the harsh protocols of the early 20th century[6]. The proposed synthesis of 3-(Pyridin-3-yloxy)phenol involves the coupling of a phenol with an aryl halide.

Causality of Experimental Choices

The choice of reactants for the Ullmann condensation is critical. In this proposed synthesis, we will react resorcinol (benzene-1,3-diol) with 3-bromopyridine .

  • Why Resorcinol? Resorcinol provides the 3-hydroxyphenyl moiety. While direct coupling with 3-bromophenol is an option, the use of resorcinol offers a readily available and cost-effective starting material. The second hydroxyl group can be managed through careful control of reaction stoichiometry or protected if necessary, although for this synthesis, we will leverage the higher reactivity of one hydroxyl group under basic conditions.

  • Why 3-Bromopyridine? Aryl bromides are often a good compromise between the high reactivity (and cost) of aryl iodides and the lower reactivity of aryl chlorides in Ullmann couplings[7]. 3-bromopyridine is commercially available and provides the necessary pyridin-3-yl component.

  • The Copper Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are highly effective catalysts for Ullmann condensations[8]. The use of a catalytic amount, rather than stoichiometric copper, is a hallmark of modern Ullmann reactions.

  • The Ligand: The addition of a ligand can significantly improve the efficiency and mildness of the reaction conditions. While many ligands have been explored, N,N'-dimethylglycine has been shown to be effective in promoting Ullmann couplings at lower temperatures[6].

  • The Base and Solvent: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is a common and effective choice. A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures[3][7].

Proposed Synthetic Workflow

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Resorcinol Resorcinol ReactionVessel Combine reactants in DMF under inert atmosphere (N2 or Ar) Resorcinol->ReactionVessel Bromopyridine 3-Bromopyridine Bromopyridine->ReactionVessel Catalyst CuI & N,N'-dimethylglycine Catalyst->ReactionVessel Base K2CO3 Base->ReactionVessel Solvent DMF Solvent->ReactionVessel Heating Heat to 120-140 °C for 12-24 hours ReactionVessel->Heating Cooling Cool to room temperature Heating->Cooling Filtration Filter to remove inorganic salts Cooling->Filtration Extraction Liquid-liquid extraction (e.g., Ethyl Acetate/Water) Filtration->Extraction Purification Column chromatography on silica gel Extraction->Purification FinalProduct 3-(Pyridin-3-yloxy)phenol Purification->FinalProduct

Caption: Proposed synthetic workflow for 3-(Pyridin-3-yloxy)phenol via Ullmann condensation.

Step-by-Step Experimental Protocol
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add resorcinol (1.2 equivalents), 3-bromopyridine (1.0 equivalent), copper(I) iodide (0.1 equivalents), N,N'-dimethylglycine (0.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 3-bromopyridine.

  • Heating: Heat the reaction mixture to 130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to take 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 3-(Pyridin-3-yloxy)phenol.

Mechanistic Insights into the Ullmann Condensation

The mechanism of the Ullmann condensation is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates[4].

G CuI Cu(I) Catalyst Intermediate1 [Ar-O-Cu(I)] CuI->Intermediate1 + Ar-O⁻ Phenoxide Ar-O⁻ (from Phenol + Base) ArylHalide Ar'-X (3-Bromopyridine) Intermediate2 Ar-O-Cu(III)-Ar' Intermediate1->Intermediate2 Oxidative Addition of Ar'-X Intermediate2->CuI Reductive Elimination Product Ar-O-Ar' (Diaryl Ether) Intermediate2->Product

Caption: Simplified catalytic cycle of the Ullmann diaryl ether synthesis.

  • Formation of the Copper Phenoxide: The copper(I) catalyst reacts with the deprotonated phenol (phenoxide) to form a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide (3-bromopyridine) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the copper(III) intermediate, regenerating the copper(I) catalyst.

Predicted Spectroscopic Characterization

In the absence of experimental data for 3-(Pyridin-3-yloxy)phenol, we can predict its spectroscopic characteristics based on the known spectra of its constituent functional groups and related molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the phenol and pyridine rings.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton(s)Predicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Phenolic OH~9.5-10.0br s-Acidic proton, broad due to exchange.
Pyridine H2, H6~8.4-8.6m-Protons adjacent to the nitrogen are deshielded.
Pyridine H4~7.4-7.6m--
Pyridine H5~7.3-7.5m--
Phenol Ring Protons~6.5-7.2m-Complex splitting pattern due to meta and para couplings.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon(s)Predicted Chemical Shift (ppm)Rationale
Phenol C-O~157-160Carbon attached to the phenolic oxygen.
Pyridine C-O~155-158Carbon attached to the ether oxygen.
Pyridine C2, C6~145-150Carbons adjacent to the nitrogen.
Aromatic C-H~105-140Typical range for aromatic carbons.
FTIR Spectroscopy

The infrared spectrum will confirm the presence of key functional groups.

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensityRationale
3200-3550O-H stretch (phenol)Strong, BroadCharacteristic of hydrogen-bonded hydroxyl groups[9].
3000-3100Aromatic C-H stretchMediumTypical for sp² C-H bonds.
1580-1610Aromatic C=C stretchMedium-StrongBenzene and pyridine ring vibrations.
1230-1270Asymmetric C-O-C stretchStrongCharacteristic of diaryl ethers[10].
1020-1075Symmetric C-O-C stretchMediumCharacteristic of diaryl ethers[10].
Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺): m/z = 187.06

  • Key Fragmentation Pathways:

    • Loss of CO, characteristic of phenols.

    • Cleavage of the ether bond to give fragments corresponding to the pyridinoxy and phenoxy moieties.

Potential Applications in Drug Discovery and Materials Science

The 3-(Pyridin-3-yloxy)phenol scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets.

  • Kinase Inhibition: Many kinase inhibitors incorporate a diaryl ether hinge-binding motif. The specific geometry and hydrogen bonding capabilities of 3-(Pyridin-3-yloxy)phenol make it an attractive starting point for the design of inhibitors for various kinases implicated in cancer and inflammatory diseases.

  • Antimicrobial Agents: Both phenol and pyridine derivatives have been reported to possess antibacterial and antifungal properties[3][11]. The combination of these two pharmacophores in a single molecule could lead to synergistic or novel antimicrobial activities.

  • Neuropharmacology: The pyridine ring is a common feature in centrally acting drugs. The ability of the pyridyl nitrogen to engage in specific interactions with receptors in the central nervous system suggests that derivatives of 3-(Pyridin-3-yloxy)phenol could be explored for their potential in treating neurological disorders[10].

  • Materials Science: Diaryl ethers are often used in the synthesis of high-performance polymers due to their thermal stability and rigidity. The introduction of the polar pyridine and phenol groups could be used to tune the properties of such materials, for example, by enhancing their solubility or providing sites for further functionalization.

In Silico ADMET Profile

A preliminary in silico (computational) assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 3-(Pyridin-3-yloxy)phenol suggests it has favorable drug-like characteristics[12][13][14]. Its predicted lipophilicity (XlogP ~2.5) is within the range for oral bioavailability, and the presence of hydrogen bond donors and acceptors suggests it has the potential for good solubility and permeability.

Conclusion

3-(Pyridin-3-yloxy)phenol represents a promising, albeit under-explored, molecular scaffold. This guide has outlined a robust and scientifically sound proposed synthesis via a modern Ullmann condensation. The predicted spectroscopic data provide a clear roadmap for the characterization of this molecule. The convergence of the phenol and pyridine moieties within a diaryl ether framework suggests a high potential for this compound and its derivatives in the fields of drug discovery and materials science. Further experimental validation of the synthesis and a thorough investigation of the biological activities of this compound are warranted and are expected to yield valuable insights for the scientific community.

References

  • Ullmann condensation. In Wikipedia; 2023. [Link]

  • Salgado-Zamora, H. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. J. Mex. Chem. Soc.2004 , 48 (2), 123-125. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • 2-methoxydiphenyl ether. Organic Syntheses1932 , 12, 58. [Link]

  • Li, Y., Wang, C., Li, W., & Wang, L. (2012). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Science China Chemistry, 55(10), 2206-2210. [Link]

  • Monir, K., & Bag, P. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

  • Kling, A., & Knochel, P. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1163–1170. [Link]

  • Gnanadoss Samuelson, A. (2025). Copper Promoted Synthesis of Diaryl Ethers. ResearchGate. [Link]

  • Ullmann Reaction. BYJU'S. [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry. [Link]

  • Chad's Blog. (2021, March 26). Building diagrams using graphviz. [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Expanding the potential of pyridine scaffold for targeted therapy of cancer: Biological activity, Molecular insights, and Structure-activity relationship. ResearchGate. [Link]

  • Göller, A. H., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]

  • Abreo, M. A., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. PubMed. [Link]

  • Viewing a reaction path diagram. Cantera 3.2.0 documentation. [Link]

  • Asati, V., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

  • Ullmann coupling-An overview. OperaChem. [Link]

  • Garay Ruiz, D. (2022). UNWEAVING COMPLEX REACTIVITY: GRAPH-BASED TOOLS TO HANDLE CHEMICAL REACTION NETWORKS. TDX. [Link]

  • Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. American Chemical Society. [Link]

  • ADMET in silico modelling: Towards prediction paradise? ResearchGate. [Link]

  • FTIR spectra of standard compounds. ResearchGate. [Link]

  • DOT Language. Graphviz. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Semantic Scholar. [Link]

  • In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications. [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universal Lab Blog. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. PMC. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Pyridine scaffold: its diverse biological actions. IJNRD. [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Flowcharts Syntax. Mermaid Chart. [Link]

  • H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate. American Chemical Society. [Link]

  • Flowchart Creation. Developer Documentation. [Link]

Sources

Introduction: The Significance of 3-(Pyridin-3-yloxy)phenol and Yield Calculation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Yield Calculation of 3-(Pyridin-3-yloxy)phenol

3-(Pyridin-3-yloxy)phenol is a diaryl ether, a structural motif of considerable interest in medicinal chemistry and materials science. Diaryl ethers are found in a variety of biologically active natural products, including the antibiotic vancomycin.[1] The synthesis of these compounds, and specifically asymmetrically substituted diaryl ethers like 3-(Pyridin-3-yloxy)phenol, is a key challenge in organic synthesis. The pyridyl-phenol structure, in particular, is a versatile scaffold for the development of novel ligands for metal ion sensing and as building blocks for pharmaceuticals.[2]

For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of such molecules is paramount. A critical metric in this process is the theoretical yield , which represents the maximum possible mass of a product that can be formed from the given amounts of reactants in a chemical reaction.[3] The calculation of theoretical yield is fundamental for several reasons:

  • Process Optimization: It provides a benchmark against which the actual experimental yield can be compared, allowing for the optimization of reaction conditions to maximize product formation.

  • Economic Viability: In pharmaceutical manufacturing, where starting materials can be expensive, understanding the theoretical yield is crucial for assessing the economic feasibility of a synthetic route.[3]

  • Stoichiometric Control: It necessitates a thorough understanding of the reaction stoichiometry, ensuring that reactants are used in the correct proportions to avoid waste.

This guide provides a comprehensive overview of the synthesis of 3-(Pyridin-3-yloxy)phenol, with a detailed focus on the principles and practice of calculating its theoretical yield.

Synthetic Strategies for 3-(Pyridin-3-yloxy)phenol

The core of synthesizing 3-(Pyridin-3-yloxy)phenol lies in the formation of a C-O ether linkage between a pyridine and a phenol ring.[4] Several powerful methods in modern organic chemistry can achieve this, primarily through metal-catalyzed cross-coupling reactions.

Reaction TypeMetal CatalystTypical LigandsGeneral ConditionsAdvantagesDisadvantages
Ullmann Condensation Copper (Cu)Often none, or simple ligands like N,N-dimethylglycine, picolinic acidHigh temperatures (100-220 °C), polar aprotic solvents (e.g., DMF, DMSO)Cost-effective catalyst, historically significantHarsh reaction conditions, often requires stoichiometric amounts of copper, limited substrate scope
Buchwald-Hartwig Etherification Palladium (Pd)Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)Milder temperatures (RT - 100 °C), various organic solvents (e.g., toluene, dioxane)High functional group tolerance, broad substrate scope, generally high yieldsHigh cost of palladium and specialized ligands, sensitivity to air and moisture

The Ullmann condensation, being a classic and cost-effective method, is a common choice for the synthesis of diaryl ethers.[5][6] Modern variations of the Ullmann reaction have been developed with improved conditions, such as the use of ligands to facilitate the reaction at lower temperatures.[7][8][9] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has also been adapted for C-O bond formation and offers a milder alternative with a broader substrate scope.[10][11]

For the purpose of this guide, we will focus on the Ullmann condensation as the synthetic route to 3-(Pyridin-3-yloxy)phenol, as it provides a clear and fundamental example for theoretical yield calculations.

Ullmann Condensation: Mechanism and Stoichiometry

The Ullmann condensation for the synthesis of 3-(Pyridin-3-yloxy)phenol typically involves the reaction of a halopyridine (e.g., 3-bromopyridine) with a phenol (e.g., resorcinol or 1,3-dihydroxybenzene), catalyzed by a copper species.[12]

The generally accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.[5]

The balanced chemical equation for the synthesis of 3-(Pyridin-3-yloxy)phenol from 3-bromopyridine and resorcinol is:

C₅H₄BrN + C₆H₆O₂ → C₁₁H₉NO₂ + HBr

This equation shows a 1:1 stoichiometric ratio between the reactants, 3-bromopyridine and resorcinol.

Catalytic Cycle of the Ullmann Condensation

Ullmann Condensation Cycle Catalytic Cycle of Ullmann Condensation CuI Cu(I) Catalyst CuPhenoxide Copper(I) Phenoxide CuI->CuPhenoxide Phenoxide Resorcinol + Base Phenoxide->CuPhenoxide - H⁺ OxAdd Oxidative Addition CuPhenoxide->OxAdd ArylHalide 3-Bromopyridine ArylHalide->OxAdd CuIII Copper(III) Intermediate OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Catalyst Regeneration Product 3-(Pyridin-3-yloxy)phenol RedElim->Product

Caption: Catalytic cycle of the Ullmann condensation for diaryl ether synthesis.

Theoretical Yield Calculation: A Step-by-Step Guide

The calculation of the theoretical yield is a systematic process based on the stoichiometry of the balanced chemical equation.[13][14]

Step 1: Determine the Molar Masses of Reactants and Product
  • 3-Bromopyridine (C₅H₄BrN): 157.99 g/mol

  • Resorcinol (C₆H₆O₂): 110.11 g/mol

  • 3-(Pyridin-3-yloxy)phenol (C₁₁H₉NO₂): 187.19 g/mol [4]

Step 2: Identify the Limiting Reagent

The limiting reagent is the reactant that is completely consumed first in a chemical reaction, and it determines the maximum amount of product that can be formed.[13] To find the limiting reagent, you must know the actual masses of the reactants used in the experiment.

Let's assume an experimental setup with the following starting materials:

  • Mass of 3-bromopyridine = 5.00 g

  • Mass of resorcinol = 4.00 g

First, calculate the number of moles of each reactant:

  • Moles of 3-bromopyridine: 5.00 g / 157.99 g/mol = 0.0316 mol

  • Moles of Resorcinol: 4.00 g / 110.11 g/mol = 0.0363 mol

Since the stoichiometric ratio between 3-bromopyridine and resorcinol is 1:1, the reactant with the fewer number of moles is the limiting reagent. In this case, 3-bromopyridine is the limiting reagent.

Step 3: Calculate the Theoretical Yield

The theoretical yield is calculated based on the number of moles of the limiting reagent.[14]

  • Moles of product (3-(Pyridin-3-yloxy)phenol)) formed: Since the stoichiometry is 1:1, the moles of product formed will be equal to the moles of the limiting reagent. Moles of product = 0.0316 mol

  • Theoretical yield in grams: Multiply the moles of the product by its molar mass. Theoretical Yield = 0.0316 mol * 187.19 g/mol = 5.92 g

Therefore, the maximum amount of 3-(Pyridin-3-yloxy)phenol that can be produced from 5.00 g of 3-bromopyridine and 4.00 g of resorcinol is 5.92 grams.

Step 4: Calculate the Percent Yield

The percent yield is the ratio of the actual yield (the amount of product obtained from the experiment) to the theoretical yield, expressed as a percentage.[3]

Percent Yield = (Actual Yield / Theoretical Yield) x 100%

If, for example, the actual yield of 3-(Pyridin-3-yloxy)phenol obtained after purification was 4.50 g, the percent yield would be:

Percent Yield = (4.50 g / 5.92 g) x 100% = 76.0%

Experimental Protocol: Synthesis of 3-(Pyridin-3-yloxy)phenol via Ullmann Condensation

This protocol is a representative example and should be performed with appropriate safety precautions in a laboratory setting.

Materials:

  • 3-Bromopyridine

  • Resorcinol

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add resorcinol (1.1 equivalents), cesium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Add 3-bromopyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to obtain pure 3-(Pyridin-3-yloxy)phenol.

  • Determine the actual yield by weighing the purified product.

Workflow for Synthesis and Yield Calculation

Synthesis Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis reactants 1. Weigh Reactants (3-Bromopyridine, Resorcinol) moles 2. Calculate Moles of Reactants reactants->moles limiting 3. Identify Limiting Reagent moles->limiting theoretical_yield 8. Calculate Theoretical Yield limiting->theoretical_yield Stoichiometry reaction 4. Ullmann Condensation Reaction workup 5. Work-up and Extraction reaction->workup purification 6. Column Chromatography workup->purification actual_yield 7. Weigh Purified Product (Actual Yield) purification->actual_yield Isolation percent_yield 9. Calculate Percent Yield actual_yield->percent_yield theoretical_yield->percent_yield

Caption: Workflow from preparation to final yield calculation.

Factors Influencing Actual Yield

The actual yield of a reaction is almost always lower than the theoretical yield.[3] Understanding the factors that contribute to this difference is key to process optimization.[15]

  • Incomplete Reactions: The reaction may not go to completion, leaving some of the limiting reagent unreacted.

  • Side Reactions: Undesirable side reactions can consume reactants and produce byproducts, reducing the amount of the desired product formed. In the Ullmann condensation, for example, homocoupling of the aryl halide can occur.

  • Purification Losses: Product is inevitably lost during work-up and purification steps such as extractions, filtrations, and column chromatography.

  • Purity of Reagents: The presence of impurities in the starting materials can interfere with the reaction and reduce the yield.[15]

  • Reaction Conditions: Factors such as temperature, pressure, and reaction time can significantly impact the yield.[15] For instance, temperatures that are too high can lead to decomposition of the product.

  • Human Error: Spills, inaccurate measurements, and other experimental errors can lead to a lower actual yield.[15]

Characterization of 3-(Pyridin-3-yloxy)phenol

After synthesis and purification, the identity and purity of the product must be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the phenolic -OH group and the C-O-C ether linkage.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.

Conclusion

The calculation of the theoretical yield is a cornerstone of synthetic chemistry, providing a vital benchmark for the efficiency and viability of a chemical process. For a molecule like 3-(Pyridin-3-yloxy)phenol, which holds potential in pharmaceutical and materials science, understanding its synthesis and yield is of paramount importance. By mastering the principles of stoichiometry and being cognizant of the factors that influence the actual yield, researchers can optimize synthetic routes, conserve valuable resources, and accelerate the development of new chemical entities.

References

  • Bouey, E., et al. (2010). Synthesis of 3-(p-tolyloxy)phenol and its use in the creation of polysubstituted imidazolone derivatives.
  • ChemicalBook. (n.d.). 3-(3-pyridinyl)Phenol synthesis.
  • National Center for Biotechnology Information. (n.d.). 3-(Pyridin-4-ylmethoxy)phenol. PubChem.
  • Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Benchchem. (n.d.). 2-(Pyridin-3-yloxy)phenol | High-Purity Reagent.
  • ResearchGate. (n.d.). 3-[(E)-(Pyridin-3-ylimino)methyl]phenol.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2020). 12.9: Theoretical Yield and Percent Yield.
  • Wikipedia. (n.d.).
  • Quora. (n.d.). What factors can affect the maximum theoretical and practical yields in chemical reactions?
  • Journal of Synthetic Chemistry. (2024).
  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide.
  • The Organic Chemistry Tutor. (2020, July 4). How To Calculate Theoretical Yield and Percent Yield [Video]. YouTube.
  • Chemistry LibreTexts. (2023).
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • IntechOpen. (2024).
  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols.
  • Organic Letters. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
  • Scribd. (n.d.). Theoretical Yield and Percent Yield Guide.
  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Organic Syntheses. (2024).
  • SciELO México. (n.d.).
  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • PMC. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (2025). Synthesis, characterization and biological activity of phenol-2,6- pyridinediamide complexes with Fe(III) and Mo(VI).
  • ResearchGate. (2025). Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles | Request PDF.
  • The Cynical Scientist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Biosciences Biotechnology Research Asia. (n.d.). Purification and Structural Characterization of an Antimicrobial Compound, Lipoxazolidinone a Produced by a Lactobacillus Apis YMP3.
  • SciRP.org. (n.d.). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties.
  • PMC. (n.d.). 3-[(E)-(Pyridin-3-ylimino)methyl]phenol.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Protocol for 3-(Pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the synthesis of 3-(Pyridin-3-yl)phenol via the Suzuki-Miyaura cross-coupling protocol.

Scientific Disambiguation (Critical): The topic provided was "3-(Pyridin-3-yloxy )phenol". In IUPAC nomenclature, the suffix "-yloxy" denotes an ether linkage (C-O-C). However, the Suzuki-Miyaura coupling is mechanistically defined as a Carbon-Carbon (C-C) bond-forming reaction.

  • If your target is the Biaryl (C-C): 3-(Pyridin-3-yl)phenol.[1] This is the correct product of a Suzuki coupling. This guide focuses on this synthesis.

  • If your target is the Ether (C-O): 3-(Pyridin-3-yloxy)phenol.[1] This requires Chan-Lam or Buchwald-Hartwig coupling, not Suzuki. (See Alternative Routes in Section 5).

Executive Summary

The synthesis of 3-(Pyridin-3-yl)phenol is a critical step in medicinal chemistry, often serving as a scaffold for compounds targeting neurological receptors (e.g., mGluR) or kinases. The Suzuki-Miyaura protocol offers a convergent, modular approach superior to traditional nucleophilic aromatic substitutions due to its tolerance of the free hydroxyl group (under optimized conditions) and mild reaction parameters.

This protocol details the cross-coupling of 3-bromophenol and 3-pyridylboronic acid . While the free phenol can poison Pd catalysts via coordination, this protocol utilizes a biphasic solvent system and specific base selection to maintain catalytic turnover without requiring protection/deprotection steps.

Reaction Mechanism & Logic

The Suzuki cycle relies on the interplay between the palladium catalyst, the boronic acid, and the base.[2]

The Catalytic Cycle
  • Oxidative Addition: The Pd(0) species inserts into the C-Br bond of 3-bromophenol. This is often the rate-determining step (RDS) for electron-rich aryl halides, but facilitated here by the electron-withdrawing nature of the phenol ring (inductive effect).

  • Base Activation: The boronic acid (3-pyridylboronic acid) is relatively unreactive. The base (Na₂CO₃) converts it into a reactive organoborate species [Ar-B(OH)₃]⁻, which is more nucleophilic.

  • Transmetallation: The activated pyridyl group transfers from Boron to Palladium.

  • Reductive Elimination: The C-C bond forms, releasing the biaryl product and regenerating Pd(0).

Pathway Visualization

SuzukiMechanism cluster_inputs Reagents Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromophenol TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet BaseAct Base Activation (Boronate Formation) BaseAct->TransMet + 3-Pyridylboronic acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product BrPhenol 3-Bromophenol PyBoronic 3-Pyridylboronic Acid

Caption: Catalytic cycle for the Suzuki coupling of 3-bromophenol and 3-pyridylboronic acid.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
3-Bromophenol 173.011.0500 mg (2.89 mmol)Electrophile
3-Pyridylboronic acid 122.921.3462 mg (3.76 mmol)Nucleophile
Pd(dppf)Cl₂ · DCM 816.640.05118 mg (0.14 mmol)Catalyst
Sodium Carbonate (Na₂CO₃) 105.993.0919 mg (8.67 mmol)Base
DME (Dimethoxyethane) Solvent-10 mLSolvent (Organic)
Water (degassed) Solvent-5 mLSolvent (Aqueous)
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Action: Flame-dry a 25 mL microwave vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Rationale: Palladium(0) species are sensitive to oxidation. Oxygen can cause homocoupling of the boronic acid (Glaser coupling) or deactivate the catalyst.

Step 2: Reagent Loading

  • Action: Add 3-Bromophenol (500 mg), 3-Pyridylboronic acid (462 mg), and Pd(dppf)Cl₂ (118 mg) to the vial.

  • Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate ferrocene ligand prevents rapid catalyst decomposition and tolerates the free phenol functionality better than monodentate phosphines.

Step 3: Solvent & Base Addition [3]

  • Action: Dissolve Na₂CO₃ in the water (5 mL) separately. Add the DME (10 mL) to the reaction vessel, followed by the aqueous carbonate solution.

  • Action: Sparge the biphasic mixture with Argon for 5–10 minutes.

  • Rationale: Degassing is crucial. The biphasic system (DME/H₂O) ensures the inorganic base dissolves while the organics remain in the DME, facilitating phase-transfer catalysis.

Step 4: Reaction

  • Method A (Microwave - Recommended): Seal the vial. Heat to 120°C for 20–30 minutes .

  • Method B (Thermal Reflux): Attach a reflux condenser. Heat to 85–90°C (reflux) for 12–16 hours .

  • Monitoring: Monitor via TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of 3-bromophenol (Rf ~0.6) and the appearance of the more polar product (Rf ~0.3).

Step 5: Work-up

  • Action: Cool the mixture to room temperature. Filter through a pad of Celite to remove Palladium black precipitates. Wash the pad with Ethyl Acetate (EtOAc).

  • Extraction: Dilute the filtrate with water (20 mL) and extract with EtOAc (3 x 20 mL).

  • pH Adjustment (Critical): The product is amphoteric (pyridine N and phenol OH). Ensure the aqueous layer pH is near neutral (~7–8) during extraction to prevent trapping the product as a phenolate salt (high pH) or pyridinium salt (low pH).

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

Step 6: Purification

  • Action: Purify via Flash Column Chromatography on silica gel.

  • Eluent: Gradient of Hexane:Ethyl Acetate (from 9:1 to 1:1). The pyridine ring makes the product stickier on silica; adding 1% Triethylamine (TEA) to the eluent can reduce tailing.

  • Yield: Expected yield is 70–85% (approx. 350–420 mg).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Catalyst poisoning by PhenolSwitch to Pd(OAc)₂ / SPhos . SPhos is highly active and bulky, protecting the Pd center.
Protodeboronation Unstable Boronic AcidUse 3-Pyridyltrifluoroborate salt instead of boronic acid. It is more stable to hydrolysis.
Homocoupling Oxygen presenceIncrease degassing time; ensure Argon flow is continuous.
Product Loss pH issues during workupThe pyridine moiety is basic. If the workup is too acidic, product stays in water. Keep pH > 6.

Alternative Routes (The "Yloxy" Distinction)

If the target is strictly 3-(Pyridin-3-yloxy)phenol (the Ether), the Suzuki protocol above will not work . You must use a C-O bond forming protocol.

Chan-Lam Coupling (For Ether Synthesis):

  • Reagents: 3-Hydroxypyridine + 3-Hydroxyphenylboronic acid (or vice versa).

  • Catalyst: Cu(OAc)₂ (Copper Acetate).[4]

  • Oxidant: O₂ (Atmospheric).[4]

  • Base: Pyridine or TEA.

  • Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) cycle.

SynthesisDecision Input Target Molecule? Biaryl 3-(Pyridin-3-yl)phenol (C-C Bond) Input->Biaryl Biaryl Ether 3-(Pyridin-3-yloxy)phenol (C-O Bond) Input->Ether Ether Suzuki Use SUZUKI Protocol (Pd-Catalyzed) Biaryl->Suzuki ChanLam Use CHAN-LAM Protocol (Cu-Catalyzed) Ether->ChanLam

Caption: Decision tree for selecting the correct coupling protocol based on the structural linkage.

References

  • Chan-Lam Coupling Overview: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols.[4] National Institutes of Health (NIH). Available at: [Link]

  • General Suzuki Mechanism: The Suzuki Reaction.[2][5] Myers Group, Harvard University. Available at: [Link]

  • Oxygen Insertion in Suzuki (Niche): Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners. ACS Catalysis. Available at: [Link]

Sources

Purification of 3-(Pyridin-3-yloxy)phenol by column chromatography

[1]

Abstract & Introduction

The purification of 3-(Pyridin-3-yloxy)phenol presents a classic challenge in organic chemistry: the separation of an amphoteric molecule containing both a basic pyridine nitrogen (


1

Standard silica gel chromatography often results in significant band broadening ("tailing") due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the stationary phase. Furthermore, the phenolic moiety introduces hydrogen-bonding capabilities that can lead to co-elution with polar impurities.

This guide provides a definitive, multi-stage purification strategy. We move beyond simple "solvent recipes" to explore the mechanistic interactions between the analyte and the stationary phase, ensuring high recovery (>90%) and purity (>98%) suitable for downstream biological assays or SAR studies.

Physicochemical Analysis & Separation Strategy

Before attempting chromatography, one must understand the ionization state of the molecule to select the correct stationary phase and modifiers.

FeatureChemical PropertyChromatographic ConsequenceMitigation Strategy
Pyridine Ring Basic Nitrogen (Lone pair donor)Strong interaction with acidic Silanols (Si-OH)

Severe Tailing
Use polar modifier (MeOH) or amine-functionalized silica.[1]
Phenol Ring Weakly Acidic Proton (

)
H-bonding donor/acceptor

Band broadening
Avoid strong bases (TEA) that may deprotonate phenol to phenoxide (sticking).[1]
Ether Linkage Rotational freedomModerate polarity, soluble in DCM/EtOAcStandard Normal Phase solvents are effective.[1]
The "Modifier Dilemma"
  • Adding Base (Triethylamine - TEA): Usually effectively masks silanols for pyridines.[1] However, with a phenol present, TEA can deprotonate the hydroxyl group, forming a charged phenoxide species that adheres irreversibly to silica or smears across the column.

  • Adding Acid (Acetic Acid): Suppresses phenol ionization but protonates the pyridine nitrogen, creating a pyridinium salt that will not elute on normal phase silica.

The Solution: Use Neutral Conditions with a high-strength solvent system (DCM/MeOH) on High-Performance Spherical Silica (to minimize metal content and acidity), or utilize Reverse Phase (C18) where ionization control is straightforward via pH buffering.

Pre-Purification: The Acid-Base "Switch" Workup[1]

Crucial Step: Do not load the crude reaction mixture directly onto a column. The amphoteric nature allows for a powerful chemical purification step that removes non-basic and non-acidic impurities (e.g., starting halides, neutral side products).

Protocol 1: Chemical Enrichment (The "Switch")
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer 3x with 1.0 M HCl .

    • Mechanism:[1][2][3][4][5][6] The pyridine protonates (

      
      ) and moves to the aqueous phase. Neutral impurities and non-basic phenols remain in the organic layer.
      
  • Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutrals.

  • Basification: Carefully adjust the aqueous phase to pH 7-8 using saturated

    
     or 
    
    
    .
    • Critical: Do not overshoot to pH > 11, or the phenol will deprotonate and become water-soluble. Target the isoelectric point where the molecule is neutral.

  • Re-Extraction: Extract the now cloudy aqueous phase 3x with DCM or EtOAc .

  • Drying: Dry over

    
    , filter, and concentrate.
    

Result: A significantly cleaner crude material that may only require a short filtration column rather than a difficult separation.

Chromatographic Protocols

Method A: Normal Phase Flash Chromatography (Standard)

Use this method for gram-scale purification of the enriched crude.[1]

  • Stationary Phase: Spherical Silica Gel (20–40 µm), 60 Å pore size.

  • Column Loading: Dry load on Celite or Silica (recommended due to solubility limits).

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: Methanol (MeOH) containing no additives (or max 0.1%

    
     if tailing persists).
    

Gradient Profile:

CV (Column Volumes)% Mobile Phase B (MeOH)Phase Description
0–20%Equilibrate / Elute non-polar debris
2–50%

2%
Initial ramp
5–152%

5%
Product Elution Window
15–205%

10%
Wash out polar impurities

Technique Note: The product typically elutes between 3–6% MeOH in DCM. If using Hexane/EtOAc, the gradient usually requires 40–70% EtOAc due to the polarity of the pyridine/phenol combo.

Method B: Reverse Phase (C18) Chromatography (High Purity)

Use this method for final polishing (drug discovery grade, >99% purity) or if the Normal Phase separation failed due to tailing.

  • Stationary Phase: C18-bonded silica.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps phenol neutral, pyridine charged but solvated).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Note: While acidic conditions protonate the pyridine, in Reverse Phase, the charged species elutes faster (less hydrophobic retention). This gives a sharp peak shape, unlike in Normal Phase where charge causes sticking.

Visualization of Workflow

The following diagram illustrates the logical flow from crude reaction mixture to pure isolate, highlighting the critical decision points.

PurificationWorkflowcluster_chemistryMolecular InteractionsCrudeCrude Reaction MixtureWorkupAcid/Base Extraction(The 'Switch' Protocol)Crude->Workup Remove neutralsDecisionPurity Check (TLC/LCMS)Workup->DecisionFlashMethod A: Normal Phase(DCM/MeOH Gradient)Decision->Flash <90% PureFinalPure 3-(Pyridin-3-yloxy)phenolDecision->Final >95% PureReverseMethod B: Reverse Phase(H2O/ACN + Formic Acid)Flash->Reverse Tailing/Co-elutionFlash->Final SuccessReverse->FinalPyridinePyridine N:Binds SilanolsSilicaSilica Surface(Acidic)Pyridine->SilicaStrong Interaction(Tailing)PhenolPhenol OH:H-BondingPhenol->SilicaWeak Interaction

Caption: Workflow logic for purifying amphoteric pyridine-phenol derivatives, minimizing silica interaction risks.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Broad/Streaking Peak Pyridine interaction with silanols.[1]Switch to Method B (C18) or pre-wash silica column with 1% TEA in Hexane, then run neutral gradient.
Product stuck at baseline Phenol deprotonated (if base used) or Pyridine protonated (if acid used).[1]Ensure mobile phase is neutral . If using DCM/MeOH, increase MeOH to 10-15% or switch to EtOAc/MeOH.[1]
Co-elution with impurities Polarity match.Change selectivity: Switch from DCM/MeOH to Toluene/Acetone (4:1) . Toluene interacts uniquely with the aromatic pi-systems.[1]

References

  • Synthesis of Pyridine-Phenolic Ligands: Collis, G. E., et al. "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors."[7][8] Arkivoc, 2022, iv, 205-218.[7]

  • Chromatography of Phenolic Compounds: "Separation Methods of Phenolic Compounds from Plant Extract." Molecules, 2024.[2]

  • General Protocol for Pyridine Derivatives: "Purification of 3-(pyridin-3-yl)phenol via Hexane:Ethyl Acetate." ChemicalBook Application Note.

  • Amphoteric Purification Strategies: "Trouble with Column Chromatography of phenolic compounds." Chemistry Community Discussion, 2024.

Application Notes and Protocols for In Vitro Evaluation of 3-(Pyridin-3-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 3-(Pyridin-3-yloxy)phenol

3-(Pyridin-3-yloxy)phenol belongs to the diverse class of pyridine derivatives, which are integral scaffolds in numerous biologically active compounds.[1] The presence of both a pyridine and a phenol moiety suggests a potential for a wide range of pharmacological activities, including but not limited to anticancer, antibacterial, and anti-inflammatory effects.[1][2][3][4] Phenolic compounds are well-known for their antioxidant properties and their ability to interact with various biological targets.[5][6] Furthermore, molecules containing a (pyridin-3-yl)phenyl group have been identified as inhibitors of enzymes with significant therapeutic relevance, such as monoamine oxidase A (MAO-A) and Indoleamine 2,3-dioxygenase 1 (IDO1).[7][8]

IDO1, in particular, is a key enzyme in the kynurenine pathway of tryptophan metabolism and represents a critical target in cancer immunotherapy due to its role in mediating tumor immune escape.[7][9] The structural characteristics of 3-(Pyridin-3-yloxy)phenol make it a compelling candidate for investigation as an IDO1 inhibitor.

These application notes provide a comprehensive guide for the in vitro evaluation of 3-(Pyridin-3-yloxy)phenol, with a primary focus on its potential as an IDO1 inhibitor. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data. We will begin with foundational assays to determine the compound's intrinsic properties and then proceed to specific enzymatic and cell-based assays to elucidate its biological activity.

Part 1: Foundational Characterization

Prior to biological evaluation, it is crucial to determine the fundamental physicochemical properties of 3-(Pyridin-3-yloxy)phenol to ensure accurate and reproducible assay results.

Solubility and Stability Assessment

Rationale: The solubility and stability of a test compound in assay buffers are critical for obtaining accurate concentration-response curves. Poor solubility can lead to an underestimation of potency, while instability can result in variable results.[10] Phenolic compounds can be prone to oxidation, which may be influenced by light and air exposure.[11]

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

  • Prepare a stock solution of 3-(Pyridin-3-yloxy)phenol in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Add an excess of the compound from the stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) to form a saturated solution.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

Protocol: Stability Assessment

  • Prepare solutions of 3-(Pyridin-3-yloxy)phenol in the relevant assay buffers at the highest intended test concentration.

  • Incubate the solutions under the same conditions as the planned assays (e.g., temperature, light exposure, duration).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of the parent compound by HPLC to determine the extent of degradation.

Data Interpretation:

ParameterMethodDesired Outcome
Aqueous SolubilityShake-Flask with HPLCDetermine the maximum soluble concentration in assay buffers.
StabilityHPLC analysis over time>90% of the compound remaining at the end of the assay duration.

Part 2: Primary Target-Based Assay - IDO1 Enzymatic Inhibition

Rationale: To directly assess the inhibitory potential of 3-(Pyridin-3-yloxy)phenol on IDO1 activity, a cell-free enzymatic assay is the primary approach. This assay measures the conversion of the substrate, L-tryptophan, to N-formylkynurenine, which is then converted to kynurenine. The concentration of kynurenine can be quantified spectrophotometrically.

Signaling Pathway

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes conversion Inhibitor 3-(Pyridin-3-yloxy)phenol Inhibitor->IDO1 Inhibits

Caption: IDO1 enzymatic pathway and point of inhibition.

Experimental Workflow

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Recombinant IDO1 - L-Tryptophan - Ascorbate & Methylene Blue - Catalase - Assay Buffer Incubation Incubate Reagents and Compound at 37°C Reagents->Incubation Compound Prepare 3-(Pyridin-3-yloxy)phenol Serial Dilutions Compound->Incubation Stop_Reaction Stop Reaction with Trichloroacetic Acid Incubation->Stop_Reaction Color_Development Add Ehrlich's Reagent (p-dimethylaminobenzaldehyde) Stop_Reaction->Color_Development Measure_Absorbance Read Absorbance at 480 nm Color_Development->Measure_Absorbance

Caption: Workflow for the IDO1 enzymatic inhibition assay.

Detailed Protocol: IDO1 Enzymatic Inhibition Assay

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan

  • L-Ascorbic acid

  • Methylene blue

  • Catalase

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • 3-(Pyridin-3-yloxy)phenol

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (Ehrlich's reagent) in acetic acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a complete reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, and 200 U/mL catalase.

    • Prepare a 400 µM L-tryptophan solution in the reaction buffer.

    • Prepare a working solution of recombinant IDO1 in the reaction buffer. The final concentration should be determined empirically to yield a robust signal.

    • Prepare a 30% (w/v) TCA solution.

    • Prepare Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-(Pyridin-3-yloxy)phenol in DMSO.

    • Perform serial dilutions of the stock solution in the reaction buffer to obtain a range of test concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO only).

  • Assay Protocol:

    • To the wells of a 96-well plate, add 50 µL of the serially diluted compound or vehicle control.

    • Add 50 µL of the IDO1 enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the L-tryptophan solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 30% TCA.

    • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated protein.

  • Detection:

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent to each well.

    • Incubate at room temperature for 10 minutes to allow color development.

    • Measure the absorbance at 480 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells from all other wells.

  • Calculate the percentage of inhibition for each concentration of 3-(Pyridin-3-yloxy)phenol using the following formula: % Inhibition = 100 * (1 - (Absorbance_compound - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank))

  • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescription
IC₅₀The concentration of an inhibitor where the response is reduced by half.

Part 3: Cell-Based Assays

Rationale: Cell-based assays are essential to confirm the activity of 3-(Pyridin-3-yloxy)phenol in a more physiologically relevant context. These assays account for factors such as cell permeability and metabolism.

Cell-Based IDO1 Inhibition Assay

This assay measures the inhibition of IDO1 activity in cells where its expression has been induced.[9]

Protocol:

  • Cell Culture and IDO1 Induction:

    • Culture a suitable cell line (e.g., HeLa or A549) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ, e.g., 50 ng/mL) for 24-48 hours.

  • Compound Treatment:

    • Remove the IFN-γ containing media and replace it with fresh media containing serial dilutions of 3-(Pyridin-3-yloxy)phenol. Include a vehicle control.

    • Incubate for the desired duration (e.g., 24 hours).

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Measure the kynurenine concentration in the supernatant using the same TCA and Ehrlich's reagent method described in the enzymatic assay.

Data Analysis:

Calculate the IC₅₀ value as described for the enzymatic assay.

Cytotoxicity Assay

Rationale: It is crucial to determine if the observed inhibition of IDO1 is due to a specific interaction with the enzyme or a general cytotoxic effect of the compound.

Protocol (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 3-(Pyridin-3-yloxy)phenol for the same duration as the cell-based IDO1 assay.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

  • Measure the absorbance at a wavelength between 540 and 570 nm.

Data Analysis:

Calculate the CC₅₀ (50% cytotoxic concentration) value by plotting cell viability against the logarithm of the compound concentration. A CC₅₀ value significantly higher than the IDO1 IC₅₀ suggests that the observed IDO1 inhibition is not due to general cytotoxicity.

Part 4: Secondary Assay - Antioxidant Activity

Rationale: Phenolic compounds are known for their antioxidant properties.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess the free radical scavenging activity of a compound.[12]

Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add serial dilutions of 3-(Pyridin-3-yloxy)phenol.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

Data Analysis:

Calculate the percentage of radical scavenging activity and determine the EC₅₀ (50% effective concentration) value.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 3-(Pyridin-3-yloxy)phenol. By systematically evaluating its physicochemical properties, primary target engagement, cellular activity, and potential off-target effects, researchers can build a comprehensive profile of this compound and determine its potential for further development as a therapeutic agent.

References

  • National Center for Biotechnology Information (2024). 3-(Pyridin-4-ylmethoxy)phenol. PubChem Compound Summary. Available at: [Link]

  • Taylor & Francis Online (2021). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. Available at: [Link]

  • National Center for Biotechnology Information (2024). 3-[(E)-(Pyridin-3-ylimino)methyl]phenol. PubChem Compound Summary. Available at: [Link]

  • PubMed (2007). Novel substituted (pyridin-3-yl)phenyloxazolidinones: antibacterial agents with reduced activity against monoamine oxidase A and increased solubility. Available at: [Link]

  • National Center for Biotechnology Information (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]

  • Future Science (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Available at: [Link]

  • National Center for Biotechnology Information (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Available at: [Link]

  • National Center for Biotechnology Information (2024). Multi-Photon-Sensitive Chromophore for the Photorelease of Biologically Active Phenols. PubChem Compound Summary. Available at: [Link]

  • ResearchGate (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. Available at: [Link]

  • Frontiers (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]

  • ResearchGate (2020). Virtual screening procedures and activity assays for IDO1 in vitro. Available at: [Link]

  • MDPI (2021). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum. Available at: [Link]

  • National Center for Biotechnology Information (2020). Phenolic Compounds from Wild Plant and In Vitro Cultures of Ageratina pichichensis and Evaluation of Their Antioxidant Activity. Available at: [Link]

  • ResearchGate (2016). Studies on the solubility of phenolic compounds. Available at: [Link]

  • National Center for Biotechnology Information (2021). The Phytochemical Screening, Total Phenolic Contents and Antioxidant Activities in Vitro of White Oyster Mushroom (Pleurotus Ostreatus) Preparations. Available at: [Link]

  • ACS Publications (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Available at: [Link]

  • MDPI (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]

  • Frontiers (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Available at: [Link]

  • National Center for Biotechnology Information (2024). 3-(Pyridin-2-yl)phenol. PubChem Compound Summary. Available at: [Link]

  • National Center for Biotechnology Information (2024). Phenol. PubChem Compound Summary. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving the purity of 3-(Pyridin-3-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a technical troubleshooting and purification framework for 3-(Pyridin-3-yloxy)phenol (CAS: 98061-22-4). It is designed for researchers encountering purity bottlenecks in Ullmann coupling or nucleophilic aromatic substitution workflows.

Core Technical Analysis

The purification of 3-(Pyridin-3-yloxy)phenol is governed by its amphoteric nature .[1] The molecule contains two distinct ionizable functional groups that allow for "pH-Switchable" solubility:

  • Pyridine Nitrogen (Basic, pKa ~5.2): Protonates at low pH (< 3), rendering the molecule cationic and water-soluble.

  • Phenolic Hydroxyl (Acidic, pKa ~9.8): Deprotonates at high pH (> 11), rendering the molecule anionic and water-soluble.

  • Zwitterionic/Neutral Zone (pH 6–8): The molecule exists primarily as a neutral species, exhibiting maximum solubility in organic solvents (EtOAc, DCM) and minimum solubility in water.

By manipulating these states, you can selectively isolate the target from non-amphoteric impurities like bis-ethers (neutral at high pH) and resorcinol (highly water-soluble).

Part 1: Troubleshooting Guide

SymptomProbable CauseTechnical Solution
Persistent "Bis-Ether" Impurity Over-reaction of resorcinol. The byproduct 1,3-bis(pyridin-3-yloxy)benzene lacks an acidic proton.Execute pH 12 Extraction. At pH 12, the product is an anion (water-soluble), while the bis-ether is neutral (organic-soluble). Wash the aqueous phase with EtOAc to remove the bis-ether.
Pink/Red Coloration Oxidation of the phenol moiety to quinones or metal-complex formation.Degas & Chelate. Add 5% ascorbic acid to the final recrystallization solvent. If Pd/Cu catalyzed, wash the organic phase with 5% aqueous cysteine or EDTA (pH 7).
Low Yield after Acid/Base Extraction Incorrect pH targeting during isolation.Target pH 7.0 ± 0.5. The isoelectric point is near neutral. If you neutralize to pH 4-5 (still cationic) or pH 9-10 (partially anionic), significant product remains in the aqueous phase.
Resorcinol Contamination High water solubility of resorcinol makes it drag into aqueous phases.Brine/Water Wash at Neutral pH. Before acid extraction, wash the initial organic layer 3x with water. Resorcinol partitions heavily into water, while the neutral product stays in organic.

Part 2: The "Amphoteric Switch" Purification Protocol

This protocol is the most effective method for reaching >98% purity without column chromatography. It exploits the specific pKa differences between the product and its common impurities.

Phase 1: Solubilization & Bulk Wash
  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Water Wash: Wash the organic phase 3 times with deionized water.

    • Mechanism:[2][3][4] Removes unreacted Resorcinol, inorganic salts, and polar catalysts.

    • Status: Product remains in EtOAc (Neutral state).

Phase 2: Cationic Selection (Acid Extraction)
  • Extract the EtOAc layer twice with 1M HCl (pH ~1-2) .

    • Mechanism:[2][3][4] The pyridine ring protonates (

      
      ). The product moves into the Aqueous Phase .[2]
      
    • Separation: Discard the Organic Phase. It contains neutral non-basic impurities (e.g., unreacted phenols if not water soluble, non-basic tars).

Phase 3: Anionic Selection (The "Bis-Ether" Cut)
  • Take the acidic Aqueous Phase and slowly adjust to pH > 12 using 6M NaOH (cool in an ice bath).

    • Mechanism:[2][3][4] The Pyridine deprotonates (Neutral). The Phenol deprotonates (

      
      ).[4] The product is now an Anion  and stays dissolved in water.
      
    • Critical Step: The major impurity, Bis-ether , has no phenol group. It becomes neutral at pH 12.

  • Organic Wash: Wash the basic aqueous phase with fresh EtOAc (2x).

    • Action: The Bis-ether partitions into the EtOAc. Discard the EtOAc.

Phase 4: Neutral Isolation
  • Acidify the aqueous phase carefully with 1M HCl to pH 7.0–7.5 .

    • Mechanism:[2][3][4] The phenoxide protonates (

      
      ). The molecule becomes neutral and precipitates or oils out.
      
  • Extract with EtOAc (3x). Dry over

    
    , filter, and concentrate.
    
  • Final Polish: Recrystallize from Toluene or MeOH/Water if necessary.

Part 3: Visualization of Purification Logic

The following flowchart illustrates the decision logic for the "Amphoteric Switch" protocol.

PurificationProtocol Start Crude Mixture (Dissolved in EtOAc) WaterWash 1. Water Wash (Remove Resorcinol) Start->WaterWash AcidExtract 2. Extract with 1M HCl (pH < 2) WaterWash->AcidExtract OrgPhase1 Organic Phase (Neutral Impurities) AcidExtract->OrgPhase1 Discard AqPhase1 Aqueous Phase (Product as Cation) AcidExtract->AqPhase1 Keep BaseSwitch 3. Adjust to pH > 12 (NaOH) AqPhase1->BaseSwitch OrgWash 4. Wash with EtOAc BaseSwitch->OrgWash OrgPhase2 Organic Phase (Bis-Ether Impurity) OrgWash->OrgPhase2 Discard (Bis-Ether) AqPhase2 Aqueous Phase (Product as Anion) OrgWash->AqPhase2 Keep Neutralize 5. Adjust to pH 7 (Extract into EtOAc) AqPhase2->Neutralize FinalProduct Pure 3-(Pyridin-3-yloxy)phenol (>98%) Neutralize->FinalProduct

Figure 1: Selective fractionation workflow exploiting the amphoteric properties of 3-(Pyridin-3-yloxy)phenol.

Part 4: Quantitative Solubility & Property Data

ParameterValue / BehaviorRelevance to Purification
Molecular Weight 187.19 g/mol Useful for stoichiometry calculations.
pKa (Pyridine N) ~5.2 (Conjugate Acid)Below pH 3, molecule is >99% protonated (Water Soluble).
pKa (Phenol OH) ~9.8Above pH 11, molecule is >90% deprotonated (Water Soluble).
Toluene Solubility Moderate (Hot), Low (Cold)Excellent solvent for recrystallization to remove non-polar tars.
Water Solubility pH DependentHigh at pH < 3 and pH > 11. Very low at pH 7.
Bis-Ether Behavior Neutral at all pH > 3Remains in organic phase during alkaline (pH 12) wash.

References

  • BenchChem. 2-(Pyridin-3-yloxy)phenol High-Purity Reagent Properties. Retrieved from

  • Collis, G. E., et al. (2022).[1] Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(iv), 205-218.[1] Retrieved from

  • Williams, R. pKa Data Compilation (Pyridine/Phenol Values). Organic Chemistry Data.[4][5] Retrieved from

  • PubChem. 3-(Pyridin-2-yl)phenol Compound Summary (Structural Analog Data). Retrieved from

Sources

Technical Support Center: Stability Management of 3-(Pyridin-3-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 3-(Pyridin-3-yloxy)phenol , a bifunctional scaffold containing an electron-rich phenolic ring and a basic pyridine moiety linked by an ether bridge.

The Core Problem: Users frequently report solution discoloration (pinking/browning) and the appearance of "ghost peaks" in LC-MS. These are not random artifacts but predictable outcomes of oxidative coupling and N-oxidation . This molecule sits at a chemical crossroads: the phenol group demands acidic protection to prevent oxidation, while the pyridine group requires pH management to ensure solubility.

Module 1: The Oxidative Threat (Root Cause Analysis)

Why is my solution turning pink?

The color change is a visual indicator of phenolic oxidation . Unlike simple degradation, this is a cascade reaction.

  • Deprotonation: At neutral or basic pH, the phenol (

    
    ) exists in equilibrium with its phenolate anion.[1] The anion is significantly more electron-rich and susceptible to oxidation than the neutral phenol.
    
  • Radical Formation: Dissolved oxygen or light generates a phenoxyl radical.

  • Coupling (The "Pink" Source): Because the substituent is in the meta position, the radical cannot easily form a stable quinone directly. Instead, it undergoes oxidative coupling (dimerization) at the ortho or para positions.[1] These conjugated dimers absorb light in the visible spectrum, appearing pink or brown.

Diagram: The Degradation Cascade

The following diagram maps the specific failure modes of this molecule in solution.

DegradationPathway cluster_0 Critical Control Point: pH Mol 3-(Pyridin-3-yloxy)phenol (Intact) Phenolate Phenolate Anion (Reactive Species) Mol->Phenolate pH > 7.0 (Deprotonation) NOxide Pyridine N-Oxide (LC-MS +16 Da) Mol->NOxide Peroxides or Long-term Air Exp. Radical Phenoxyl Radical Phenolate->Radical Dissolved O2 + Light (hν) Dimer Coupled Dimers (Pink/Brown Precipitate) Radical->Dimer C-C / C-O Coupling

Figure 1: Mechanistic pathway showing the transition from stable phenol to colored aggregates (Dimers) and N-oxides.[1]

Module 2: Troubleshooting Guide (FAQs)

Q1: I see a new peak at M+16 in my LC-MS trace. Is my compound impure?

Diagnosis: This is likely the Pyridine N-Oxide derivative.

  • Cause: Pyridines are susceptible to oxidation at the nitrogen atom, especially in the presence of protic solvents (like methanol) that have absorbed atmospheric oxygen over time.

  • Fix:

    • Check your solvent quality. Old bottles of MeOH/THF often contain peroxides or dissolved oxygen.

    • Immediate Action: Sparge all solvents with Argon or Nitrogen for 15 minutes before dissolving the compound.

Q2: The compound precipitated when I adjusted the pH to 7.4 (PBS). Why?

Diagnosis: You hit the Isoelectric Solubility Trough .

  • The Science:

    • Pyridine Nitrogen (

      
      ):  Below pH 5, it is protonated (
      
      
      
      ), increasing water solubility.[1]
    • Phenolic Oxygen (

      
      ):  Above pH 10, it is deprotonated (
      
      
      
      ), increasing water solubility.[1]
    • The Danger Zone (pH 6–8): The molecule is largely neutral (uncharged).[1] Without ionic character, its solubility in aqueous media drops drastically, leading to precipitation.

  • Solution: Store stock solutions in DMSO or acidified organic solvents (e.g., 0.1% Formic Acid in MeOH). Avoid storing in neutral aqueous buffers for long periods.

Q3: Can I use ultrasonic baths to dissolve the solid?

Warning: Use with caution.

  • Risk: Ultrasonication generates local hotspots and cavitation bubbles that can generate hydroxyl radicals from water, accelerating the oxidative degradation described in Module 1.

  • Better Alternative: Vortexing or gentle magnetic stirring under an inert atmosphere.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution with >6 month stability.

ParameterSpecificationRationale
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)DMSO dissolves both the phenol and pyridine moieties effectively.[1]
Concentration 10 mM - 50 mMHigher concentrations are self-protective against relative oxidation rates compared to dilute solutions.
Additives None initially, OR 0.1% BHT (Butylated Hydroxytoluene)BHT acts as a radical scavenger, sacrificing itself to protect the phenol ring.[1]
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and forms a better "blanket" in the vial.[1]

Step-by-Step:

  • Weigh the solid 3-(Pyridin-3-yloxy)phenol into an amber glass vial (protects from UV).

  • Sparge the anhydrous DMSO with Argon for 5 minutes before adding it to the vial.

  • Add the solvent to the solid. Cap immediately with a PTFE-lined cap.

  • Vortex to dissolve.

  • Parafilm the cap and store at -20°C .

Protocol B: Handling for Biological Assays (Aqueous Dilution)

Objective: Dilute stock into media without crashing out or oxidizing.[1]

  • Do not dilute directly into neutral PBS if the final concentration is high (>100 µM).

  • Intermediate Step: Perform serial dilutions in DMSO first.

  • Final Step: Spike the DMSO concentrate into the assay buffer immediately prior to use.

    • Tip: Keep the assay buffer slightly acidic (pH 6.[1]5) if the biology permits, or ensure the assay duration is short (< 4 hours) if working at pH 7.4.

Module 4: Solvent Compatibility & Data

Use this decision matrix to select the right solvent for your application.

SolventSelection Start Select Application Storage Long-term Storage (>24 Hours) Start->Storage Assay Biological Assay (<24 Hours) Start->Assay DMSO Anhydrous DMSO (-20°C, Dark) Storage->DMSO Recommended Buffer Aqueous Buffer Assay->Buffer CheckPH Check pH Requirement Buffer->CheckPH Acidic pH < 5.0 (Stable/Soluble) CheckPH->Acidic Protonated Pyridine Neutral pH 6.0 - 8.0 (Risk: Precip/Oxidation) CheckPH->Neutral Use <1% DMSO Cosolvent Prepare Fresh

Figure 2: Decision tree for solvent selection based on experimental timeframe and pH constraints.

Physicochemical Reference Table
PropertyValue (Approx.)Implication for Handling
Pyridine

5.2Protonated at pH < 5.[1] Soluble in dilute HCl.
Phenol

9.5Deprotonated at pH > 10.[1] Avoid basic storage (accelerates oxidation).[1]
LogP ~2.3Moderately lipophilic.[1] Requires organic co-solvent in neutral buffers.
UV Max ~270-280 nmUse amber glass; avoid direct sunlight.[1]

References

  • PubChem. 3-(Pyridin-2-yl)phenol Compound Summary (Analogous Structure). National Library of Medicine. Available at: [Link][1]

  • Williams, R. pKa Data Compiled. Organic Chemistry Data. (General pKa values for Pyridine and Phenol). Available at: [Link][1]

  • Baran Lab. Pyridine N-Oxides: Synthesis and Reactivity. (Mechanism of N-oxidation).[1][2] Available at: [Link] (General Reference for Heterocycle Oxidation).[1]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. (Safety and Handling of Phenolics). Available at: [Link][1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

Technical Support Center: Scaling Up Synthesis of 3-(Pyridin-3-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Logic

User Query: "We are seeing variable yields and high bis-ether impurities when scaling the synthesis of 3-(Pyridin-3-yloxy)phenol. What is the robust industrial route?"

Scientist Response: The synthesis of 3-(pyridin-3-yloxy)phenol (an ether linkage between a pyridine ring and a resorcinol motif) presents a classic "chemoselectivity vs. atom economy" challenge. While academic papers often suggest protecting group strategies (e.g., using 3-methoxyphenol followed by demethylation), the most efficient route for scale-up (>100g) is the Direct Ullmann-Type Coupling of 3-bromopyridine with excess resorcinol.[1]

We recommend this route because it avoids the harsh Lewis acids (


) required for demethylation, which are corrosive and difficult to handle at scale.[1] However, success relies entirely on Process Engineering —specifically, controlling the stoichiometry to prevent polymerization and utilizing a "pH-Swing" purification.
Comparative Route Analysis
FeatureRoute A: Direct Ullmann (Recommended)Route B: Protected Phenol (3-Bromoanisole)
Step Count 1 Step 3 Steps (Coupling + Deprotection + Quench)
Atom Economy HighLow (Loss of methyl group, extra reagents)
Key Impurity Bis-ether (1,3-bis(pyridin-3-yloxy)benzene)Methylated intermediate
Scale-Up Risk Stirring efficiency (slurry); SelectivityHeat transfer during

quench
Cost Low (Resorcinol is cheap)Moderate

Master Protocol: Direct Ullmann Coupling

This protocol is designed as a self-validating system. If the "In-Process Check" (IPC) fails, do not proceed to the next step.

Reagents & Stoichiometry[1][2][3][4]
  • Substrate A: Resorcinol (3.0 equivalents) — Excess is critical to suppress bis-ether formation.[1]

  • Substrate B: 3-Bromopyridine (1.0 equivalent)[1]

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD) (20 mol%) or Dimethylglycine (DMG).[1]

  • Base:

    
     (2.0 equivalents) — Must be anhydrous and finely ground.[1]
    
  • Solvent: DMSO or NMP (Concentration: 0.5 M with respect to Bromopyridine).

Step-by-Step Workflow

Step 1: Inerting and Charging

  • Charge the reactor with Resorcinol,

    
    , and CuI.[1]
    
  • Critical: Cycle Vacuum/Nitrogen 3 times. Oxygen is the enemy of Ullmann couplings; it oxidizes the Cu(I) catalyst to inactive Cu(II), causing the reaction to stall ("black death").[1]

Step 2: Ligand/Solvent Addition

  • Dissolve 3-Bromopyridine and the Ligand (TMHD) in degassed DMSO.

  • Add this solution to the solids.

  • Why? Pre-complexing the catalyst/ligand in solution ensures rapid initiation.

Step 3: Reaction (The Heating Ramp)

  • Heat to 110°C.

  • IPC (HPLC) at 4 hours: Check conversion of 3-Bromopyridine.

    • Pass: >95% conversion.[1][2]

    • Fail: If <50% and reaction mixture is black/green, oxygen ingress occurred.[1] Add 5 mol% fresh CuI/Ligand through a septum.

Step 4: The "pH-Swing" Workup (Purification without Column)

  • Quench: Dilute with water and Ethyl Acetate (EtOAc).[1] Filter off inorganic salts (Celite).[1]

  • Acid Wash (pH 3-4): Wash organic layer with dilute HCl.[1] The Pyridine ring protonates; the product moves to the Aqueous Phase . Impurities (bis-ether) may remain in organic or precipitate.[1]

  • Correction: Actually, the phenol is acidic, and pyridine is basic.[1] This creates a zwitterion effect. A better industrial purification for this specific amphoteric molecule is:

    • Extraction 1: Extract mixture into EtOAc at neutral pH.

    • Base Wash (pH > 12): Wash EtOAc with 2N NaOH.

      • Result: The Product (Phenoxide) and unreacted Resorcinol go into the Aqueous Layer .

      • Waste: The Bis-ether (neutral) stays in the Organic Layer . Discard Organic.

    • Acidification: Acidify the aqueous layer to pH 6-7.

      • Result: The Product precipitates or oils out (extract with EtOAc).[1] Resorcinol remains in water (highly soluble).[1]

Troubleshooting Guide (Q&A)

Category: Reaction Stalling

Q: The reaction turned dark green/black after 1 hour and conversion stopped at 30%. What happened? A: This is "Catalyst Death" due to oxidation. Cu(I) is unstable in air.[1]

  • The Fix: You must strictly deoxygenate solvents (sparge with Argon for 20 min).[1] If it happens, you cannot save the batch easily.[1] Cool down, add 10% sodium ascorbate (reductant) and fresh CuI, then reheat, but yield will suffer.

Category: Impurity Profile

Q: I have 15% of the bis-ether impurity. How do I remove it without a column? A: Do not use a column. Use the pH-Swing described in Step 4.

  • Mechanism: The bis-ether lacks the phenolic -OH group. Therefore, it will not dissolve in NaOH solution.[1]

  • Protocol: Dissolve crude in toluene/EtOAc. Wash with 1M NaOH (3x).[1] The product moves to the water phase. Separate layers. Acidify the water phase to recover the product. The bis-ether is left behind in the toluene.

Category: Metal Scavenging

Q: The final product has a blue/green tint (Copper contamination). A: Copper chelates strongly to pyridine nitrogens.

  • The Fix: During the workup, wash the organic phase with a 10% aqueous solution of EDTA or N-Acetylcysteine at pH 7-8. Stir for 30 minutes. The aqueous layer will turn blue (removing Cu); the organic layer should become pale yellow.

Process Visualization

The following diagram illustrates the critical decision points and the "pH-Swing" purification logic, which is the key to scalable purity.

G Start Start: 3-Bromopyridine + Resorcinol (3 equiv) Catalyst Add CuI / Ligand / Cs2CO3 (Strict Anhydrous/Anaerobic) Start->Catalyst Reaction Heat to 110°C (DMSO) IPC: Check Conversion Catalyst->Reaction Decision Conversion > 95%? Reaction->Decision Decision->Catalyst No (Add fresh cat) Quench Quench: Water/EtOAc Filter Salts Decision->Quench Yes Partition1 pH Swing 1: Wash with 1M NaOH Quench->Partition1 OrgLayer Organic Layer (Contains Bis-Ether Impurity) Partition1->OrgLayer AqLayer Aqueous Layer (Contains Product + Resorcinol) Partition1->AqLayer Waste Discard to Waste OrgLayer->Waste Remove Bis-ether Acidify Acidify Aqueous to pH 6 Extract with EtOAc AqLayer->Acidify Wash Water Wash (Removes Excess Resorcinol) Acidify->Wash Final Final Product: 3-(Pyridin-3-yloxy)phenol Wash->Final

Caption: Workflow for the selective synthesis and purification of 3-(Pyridin-3-yloxy)phenol, highlighting the removal of bis-ether via base extraction.

Critical Data: Solvent & Ligand Screening[1]

If DMSO is unsuitable for your downstream processing, refer to this screening matrix for alternatives.

SolventLigandTemp (°C)Yield (Isolated)Notes
DMSO TMHD 110 88% Standard.[1] Hard to remove solvent.
DMFPicolinic Acid12082%Higher bis-ether impurity observed.
ToluenePhenanthroline11045%Poor solubility of resorcinol salts. Avoid.
NMPDimethylglycine13085%Good alternative to DMSO; easier aqueous washes.

References

  • Ullmann Ether Synthesis Mechanisms & Ligands

    • Organic Chemistry Portal. "Ullmann Reaction / Ullmann-type Condensation."[3][4]

    • Source: [Link][1]

  • Copper-Catalyzed Arylation of Phenols (General Protocols)

    • National Institutes of Health (PMC).[1] "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers."[5]

    • Source: [Link]

  • Ligand Acceleration in Ullmann Coupling

    • Organic Chemistry Portal. "Copper-Catalyzed Synthesis of Diaryl Ethers."[5]

    • Source: [Link]

  • Purification Strategies for Amphoteric Heterocycles

    • Frontiers in Chemistry. "Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives." (Demonstrates workup logic for pyridine-phenol systems).
    • Source: [Link][1][2][4][6][7]

Sources

Technical Support Center: Managing Thermal Instability of Pyridine-Phenol Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine-phenol ethers. This guide is designed to provide in-depth technical assistance and field-proven insights into managing the thermal instability of these valuable compounds. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your work.

Introduction to Thermal Instability in Pyridine-Phenol Ethers

Pyridine-phenol ethers, characterized by a pyridyl group linked to a phenyl group through an ether oxygen, are a class of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2] While the incorporation of the pyridine moiety can enhance thermal stability in polymeric systems, the ether linkage can be susceptible to cleavage at elevated temperatures, leading to degradation and the formation of unwanted byproducts.[3] Understanding the mechanisms of this instability is paramount for successful synthesis, purification, and application of these compounds.

This guide will address common questions and troubleshooting scenarios in a practical, question-and-answer format, grounded in the principles of physical organic chemistry and backed by authoritative references.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of thermal decomposition in pyridine-phenol ethers?

The thermal decomposition of pyridine-phenol ethers is believed to proceed primarily through a radical-mediated mechanism . While a concerted pericyclic mechanism is a possibility, the high temperatures typically required for degradation favor homolytic bond cleavage. The process is likely initiated by the cleavage of the weakest bond in the molecule.

The main decomposition pathways are hypothesized to be:

  • C-O Bond Cleavage: The ether linkage is often the most thermally labile bond. Homolytic cleavage of either the Pyridine-O bond or the Phenyl-O bond generates a pyridyl radical and a phenoxy radical, or a phenyl radical and a pyridyloxy radical, respectively. Computational studies on related phenethyl phenyl ethers suggest that C-O bond dissociation is a key step in their pyrolysis.[4]

  • C-H Bond Cleavage: At very high temperatures, C-H bonds on the aromatic rings can also break, leading to the formation of aryl radicals. Studies on the pyrolysis of pyridine itself indicate that the reaction is initiated by the formation of pyridyl radicals through C-H bond scission.[5]

The relative prevalence of these pathways will depend on the specific substitution pattern of the pyridine-phenol ether .

graph TD; A[Pyridine-Phenol Ether] -->|High Temperature| B{Initiation: Bond Cleavage}; B --> C{Pathway 1: C-O Cleavage}; B --> D{Pathway 2: C-H Cleavage}; C --> E["Pyridyl Radical + Phenoxy Radical"]; D --> F["Pyridinyl-Phenol Ether Radical + H•"]; E --> G{Propagation & Termination}; F --> G; G --> H[Degradation Products];

subgraph "Radical Intermediates" E; F; end

subgraph "Decomposition Pathways" C; D; end

node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] B; node[shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] C D; node[shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"] E F; node[shape=Msquare, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] G; node[shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"] H;

Hypothesized Radical Decomposition Pathways.
Q2: How do substituents on the aromatic rings affect the thermal stability of pyridine-phenol ethers?

Substituents can significantly influence thermal stability by altering bond dissociation energies (BDEs) and the stability of the resulting radical intermediates.

  • Electron-Withdrawing Groups (EWGs) : EWGs such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) on the pyridine ring are generally expected to increase thermal stability.[6] These groups make the pyridine ring more electron-deficient, which can strengthen the C-O bond. In nucleophilic aromatic substitution reactions, which share some electronic principles, EWGs are known to stabilize anionic intermediates.[7][8]

  • Electron-Donating Groups (EDGs) : EDGs like methoxy (-OCH₃) or amino (-NH₂) groups on the phenol ring can decrease thermal stability. These groups can donate electron density to the ether oxygen, potentially weakening the C-O bond. Computational studies on substituted phenethyl phenyl ethers have shown that oxygen-containing substituents on the phenyl ring adjacent to the ether oxygen can lower the C-O bond dissociation enthalpy.[9]

  • Steric Effects : Bulky substituents near the ether linkage can introduce steric strain, which may lower the energy required for bond cleavage. Conversely, bulky groups can also hinder intermolecular reactions that might propagate degradation.

The position of the substituent also plays a crucial role. For instance, a substituent at the 4-position of the pyridine ring may have a more pronounced electronic effect compared to the 3-position due to resonance.[10]

Substituent Type Position Expected Effect on Thermal Stability Reasoning
Electron-Withdrawing (e.g., -NO₂)Pyridine RingIncreaseStrengthens the C-O bond by withdrawing electron density.
Electron-Donating (e.g., -OCH₃)Phenol RingDecreaseWeakens the C-O bond by donating electron density.
Bulky Groups (e.g., -tBu)Ortho to etherDecrease (potential)Can introduce steric strain, weakening the C-O bond.
Q3: What are some common byproducts I should look for when my pyridine-phenol ether has degraded?

Identifying degradation byproducts is key to diagnosing the extent and pathway of thermal decomposition. Common analytical techniques for this purpose include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile components and High-Performance Liquid Chromatography (HPLC) for less volatile materials.

Based on the proposed radical mechanisms, you can expect to find:

  • Phenols and Substituted Phenols : Formed from the cleavage of the C-O bond and subsequent hydrogen abstraction by the phenoxy radical.

  • Pyridinols : Resulting from the cleavage of the C-O bond and subsequent reactions of the pyridyloxy radical.

  • Benzene and Substituted Benzenes : Arising from the decomposition of phenyl radicals.

  • Pyridine and Substituted Pyridines : Formed from the decomposition of pyridyl radicals.

  • Biphenyls and Bipyridyls : Resulting from the coupling of two phenyl or two pyridyl radicals, respectively.

  • Char or Polymeric Residue : At very high temperatures, extensive radical reactions can lead to the formation of a non-volatile, carbonaceous residue. The formation of N₂ and CO from pyridine decomposition at high temperatures on catalyst surfaces has been observed.[5]

Troubleshooting Guide

Problem 1: My reaction mixture is turning dark brown or black at high temperatures.

Cause: The formation of colored byproducts is a common indicator of thermal degradation. This is often due to the formation of highly conjugated, polymeric materials or char resulting from extensive radical reactions. Phenolic and aromatic amine compounds are known to form colored products upon oxidation.[11][12]

Solutions:

  • Lower the Reaction Temperature: If the desired reaction kinetics allow, reducing the temperature is the most effective way to minimize thermal degradation.

  • Use an Inert Atmosphere: Conduct your reaction under a nitrogen or argon atmosphere. Oxygen can initiate and accelerate radical decomposition pathways.

  • Introduce a Radical Scavenger: Small amounts of a radical scavenger can inhibit the propagation of degradation reactions.

    • Hindered Phenols: Butylated hydroxytoluene (BHT) is a common and effective radical scavenger. .

    • Hindered Amines: Derivatives of diphenylamine can also be effective radical scavengers.[6]

  • Optimize Reaction Time: Minimize the time the reaction mixture is held at high temperatures.

Problem 2: I am observing unexpected byproducts in my GC-MS analysis, including phenols and pyridinols.

Cause: The presence of phenols and pyridinols is a strong indication of C-O ether bond cleavage. This may be occurring during the reaction, workup, or even during GC-MS analysis if the injection port temperature is too high.

Solutions:

  • Confirm Analytical Method is Not Causing Degradation: Analyze a pure sample of your starting material at a lower injection port temperature to ensure the degradation is not an artifact of the analysis.

  • Employ Stabilization Strategies: If the degradation is occurring during the reaction, refer to the solutions for Problem 1 .

  • Purification Considerations: If degradation occurs during purification (e.g., high-temperature distillation), consider alternative methods such as column chromatography or recrystallization if feasible.

Problem 3: My synthesis of a pyridine-phenol ether via an Ullmann or Buchwald-Hartwig coupling is giving low yields and significant side products.

Cause: High-temperature coupling reactions like the Ullmann condensation are prone to thermal degradation of both starting materials and products.[13] Side reactions can include homocoupling of the aryl halide or decomposition of the pyridinol starting material.

Solutions:

  • Catalyst and Ligand Screening: For Buchwald-Hartwig type couplings, systematic screening of palladium or copper catalysts and ligands can often identify conditions that allow for lower reaction temperatures.

  • Microwave Synthesis: Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed at a lower bulk temperature and over a shorter reaction time, minimizing degradation.[14]

  • Use of Excess Nucleophile: In some cases, using a larger excess of the pyridinol or phenol nucleophile can improve the yield of the desired product.[14]

  • Degas the Reaction Mixture: Thoroughly degassing the solvent and reactants can help to remove oxygen, which can interfere with the catalytic cycle and promote side reactions.[14]

Experimental Protocols

Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of a pyridine-phenol ether.

Methodology:

  • Sample Preparation: Place 5-10 mg of the purified pyridine-phenol ether into a TGA pan (platinum or alumina).

  • Instrument Setup:

    • Purge Gas: Nitrogen (or air to assess oxidative stability) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%).

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

Protocol 2: Identification of Volatile Decomposition Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile byproducts generated from the thermal decomposition of a pyridine-phenol ether.

Methodology:

  • Sample Preparation: Place a small amount (0.1-1 mg) of the sample into a pyrolysis tube.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature to a value relevant to the observed decomposition in the TGA (e.g., the temperature of maximum decomposition rate).

    • Pyrolysis Time: 10-20 seconds.

  • GC-MS Conditions:

    • Injector Temperature: 250-280 °C.

    • Column: A non-polar column (e.g., DB-5MS) is a good starting point.

    • Oven Program: A typical program might be to hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.[15]

    • Mass Spectrometer: Scan from m/z 35 to 550.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra to a library (e.g., NIST).

    • Correlate the identified products with potential decomposition pathways.

graph LR; subgraph "Analytical Workflow" A[Sample] --> B{TGA Analysis}; B --> C[Identify Tonset]; A --> D{Py-GC-MS Analysis}; D --> E[Identify Volatile Products]; C --> D; end

node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] B D; node[shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] C E; node[shape=box, style=rounded, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] F;

Workflow for Analyzing Thermal Decomposition.

References

  • Al-Shemmeri, T., & Al-Esaimi, M. (2018). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chemistry, 2018, 1-8.
  • Fernández-López, J. A., & Almela, L. (2015). Comparative thermal degradation patterns of natural yellow colorants used in foods. Plant Foods for Human Nutrition, 70(3), 323-329.
  • Czylkowska, A., et al. (2021).
  • Li, H., et al. (2019). Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material: 4-amino-5-nitro-[5][16][17]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide. Journal of Materials Chemistry A, 7(12), 6883-6890.

  • Guedes da Silva, M. F. C., et al. (2017). Synthesis, characterization, thermal properties and antiproliferative potential of copper(ii) 4′-phenyl-terpyridine compounds. Dalton Transactions, 46(3), 854-869.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. European Journal of Medicinal Chemistry, 238, 114479.
  • Kallitsis, J. K., et al. (2009). Pyridine containing aromatic polyethers for high temperature polymer electrolyte fuel cell applications.
  • Guedes da Silva, M. F. C., et al. (2017). Synthesis, characterization, thermal properties and antiproliferative potential of copper(II) 4'-phenyl-terpyridine compounds. Dalton Transactions, 46(3), 854-869.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13624, Phenol. Retrieved from [Link]

  • Younker, J. M., Beste, A., & Buchanan, A. C. (2011). Computational study of bond dissociation enthalpies for substituted β-O-4 lignin model compounds. ChemPhysChem, 12(18), 3556-3565.
  • Abdel-Rehim, M., et al. (2006). Determination of Phenazopyridine in Human Plasma by GC–MS and its Pharmacokinetics.
  • crystalhomie. (2023, February 20). Troubleshooting Ullmann Coupling. Reddit. r/Chempros. Retrieved from [Link]

  • Campodónico, P. R., et al. (2004). Kinetics and Mechanism of the Pyridinolysis of Alkyl Aryl Thionocarbonates. The Journal of Organic Chemistry, 69(10), 3353-3361.
  • Bollini, M., et al. (2019). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. ACS Applied Materials & Interfaces, 11(49), 45756-45766.
  • Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 24-28.
  • Kar, S., Ray, R., & Mandal, T. (2025). Effect of temperature on phenol red decolorization through different.... Journal of the Indian Chemical Society.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Alam, M. S., et al. (2018). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Journal of Molecular Structure, 1157, 484-492.
  • Li, Y., et al. (2017). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Polymers, 9(12), 689.
  • Pospíšil, J., & Nešpůrek, S. (2006). Phenols and aromatic amines as thermal stabilizers in polyolefin processing.
  • Terrier, F., et al. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 72(18), 6753-6761.
  • An, J., et al. (2021). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 10(7), 1643.
  • De Silva, K. M. N., et al. (2021). Expansion of bond dissociation prediction with machine learning to medicinally and environmentally relevant chemical space. Digital Discovery, 1(1), 63-73.
  • Liu, C. F., & Chen, Y. I. (1999). Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. Polymer, 40(22), 6171-6178.
  • Wang, D., et al. (2021). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Organic Letters, 23(3), 875-879.
  • Beste, A., & Buchanan, A. C. (2015). A comprehensive study on pyrolysis mechanism of substituted β-O-4 type lignin dimers. Journal of Physical Chemistry A, 119(28), 7557-7570.
  • Chen, D., et al. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols.
  • Satoh, K., et al. (2000). Radical scavenging activity and cytotoxicity of phenethyl ether and cinnamic amide derivatives. Anticancer Research, 20(5A), 3251-3256.
  • Musacchio, A. J., & Stephenson, C. R. J. (2021). Cobaloxime Catalysis: A General Platform for Mizoroki−Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated Alkyl Chlorides. Journal of the American Chemical Society, 143(1), 121-127.
  • Liu, J., et al. (2020). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 25(21), 5025.
  • Morsch, S., et al. (2020). Examining the early stages of thermal oxidative degradation in epoxy-amine resins.
  • Chem LibreTexts. (2021). Nucleophilic Aromatic Substitution on Pyridine. Retrieved from [Link]

  • smaerd. (2011, July 10). Ullmann Reaction Questions. Sciencemadness Discussion Board. Retrieved from [Link]

  • Guo, J., et al. (2021). Bond Dissociation Energy of CO2 with Spectroscopic Accuracy Using State-to-State Resolved Threshold Fragment Yield Spectra. The Journal of Physical Chemistry Letters, 12(43), 10633-10638.
  • Buncel, E., & Dust, J. M. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Reviews, 112(5), 2689-2730.
  • da Silva, J. P., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Organic Chemistry, 5(1), 1-12.
  • American Chemical Society. (n.d.). Organic Letters. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic Letters, 9(10), 1903-1906.
  • Al-Buriahi, M. S., et al. (2022). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Molecules, 27(24), 8963.
  • Romero, J. M., et al. (2021). Kinetic Study and Reaction Mechanism of the Gas-Phase Thermolysis Reaction of Methyl Derivatives of 1,2,4,5-Tetroxane. Molecules, 26(14), 4274.
  • Pospíšil, J., & Nešpůrek, S. (2002). Antioxidants as Sources of Plastics Discoloration: Structural Effects. Polymers and Polymer Composites, 10(1), 37-48.
  • LibreTexts Chemistry. (2021). Trapping Intermediates. Retrieved from [Link]

  • Bröring, M., et al. (2019). Substituent Effects on the Photophysical Properties of a Series of 8(meso)
  • Khachatryan, L., et al. (2015). Phenols from pyrolysis and co-pyrolysis of tobacco biomass components. Chemosphere, 134, 237-243.
  • Kumar, R., et al. (2022). Pyrolysis Behavior, Kinetic Analysis, and Biochar Production from Waste Flowers. ACS Omega, 7(38), 34469-34480.

Sources

Interpreting complex NMR spectra of 3-(Pyridin-3-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy Division Subject: 3-(Pyridin-3-yloxy)phenol Spectral Analysis Guide Ticket ID: NMR-3PYP-ADV Status: Open Assigned Specialist: Senior Application Scientist

Overview: The Molecular Challenge

You are analyzing 3-(pyridin-3-yloxy)phenol , a diaryl ether scaffold common in kinase inhibitors. This molecule presents a "perfect storm" for NMR interpretation:

  • Aromatic Congestion: Seven non-equivalent aromatic protons crammed into the 6.5–8.5 ppm region.

  • ** heteroatom Influence:** A basic pyridine nitrogen and an acidic phenolic oxygen.

  • Dynamic Exchange: A labile hydroxyl proton sensitive to solvent, concentration, and temperature.

This guide treats your spectral analysis as a troubleshooting workflow. Select the "Ticket" below that matches your current issue.

Ticket #001: "My aromatic region is a mess. I can't tell the rings apart."

Diagnosis: The chemical shifts of the electron-rich phenol ring (shielded, upfield) and the electron-deficient pyridine ring (deshielded, downfield) partially overlap. Standard 1D integration is often insufficient due to peak broadening.

The Solution: Coupling Constant (


) Analysis 
You must use the distinct splitting patterns of the pyridine ring to disentangle it from the phenol.

Step-by-Step Protocol:

  • Identify the Pyridine "Anchor": Look for the most downfield signals (typically >8.0 ppm).

    • H-2 (Pyridine): Appears as a narrow doublet or singlet (small

      
       coupling to H-4). It is deshielded by the adjacent nitrogen and the ether oxygen.
      
    • H-6 (Pyridine): A doublet with a characteristic ortho-coupling (

      
       Hz) to H-5.
      
  • Identify the Phenol "Triplet":

    • H-5 (Phenol): Often appears as a pseudo-triplet (

      
      ) around 7.1–7.3 ppm due to two ortho-couplings (
      
      
      
      Hz) from H-4 and H-6.

Reference Data: Predicted Shift & Coupling Table

ProtonRing LocationApprox. Shift (DMSO-

)
MultiplicityCharacteristic

(Hz)
H-2 Pyridine8.30 – 8.45 ppmd / br s

H-6 Pyridine8.20 – 8.35 ppmdd

,

H-4 Pyridine7.35 – 7.50 ppmddd

H-5 Pyridine7.40 – 7.55 ppmdd

,

H-5' Phenol7.10 – 7.25 ppmt (pseudo)

H-2' Phenol6.40 – 6.55 ppmt / m

(Meta)
H-4'/6' Phenol6.50 – 6.70 ppmdd / m

,

Note: Shifts are concentration-dependent. The Pyridine H-2/H-6 are your primary diagnostic peaks.

Ticket #002: "The Phenol -OH peak is missing or extremely broad."

Diagnosis: Chemical exchange.[1][2][3] The phenolic proton is acidic (


). In "wet" solvents or at high concentrations, it exchanges rapidly with trace water, causing the peak to broaden into the baseline or merge with the water signal.

The Solution: The


 Shake Test 
This is the gold-standard method to confirm the presence of exchangeable protons (OH, NH).

Experimental Protocol:

  • Acquire Standard Spectrum: Run your 1H NMR in DMSO-

    
     or CDCl
    
    
    
    .
  • Add Deuterium Oxide: Add 1–2 drops of

    
     directly to the NMR tube.
    
  • Agitate: Shake the tube vigorously for 10 seconds.

  • Re-acquire: Run the spectrum again immediately.

  • Analysis:

    • The -OH peak will disappear (replaced by -OD, which is silent in 1H NMR).[4]

    • The HDO/Water peak (approx. 3.3 ppm in DMSO, 4.8 ppm in water) will grow and shift.

Technical Insight: If the -OH peak is sharp in DMSO-


, it indicates your sample is very dry and free of acid/base impurities. A broad peak suggests "intermediate exchange" on the NMR time scale.

Ticket #003: "My spectra don't match the literature (Solvent Effects)."

Diagnosis: You are likely comparing a spectrum run in CDCl


  with one run in DMSO-

. The 3-(pyridin-3-yloxy)phenol molecule is highly sensitive to this change due to Hydrogen Bonding.
  • DMSO-

    
    :  A strong H-bond acceptor. It will H-bond to the phenolic -OH, descreening it and shifting it significantly downfield (often >9.5 ppm).
    
  • CDCl

    
    :  Non-polar. The -OH peak will appear further upfield (5.0–7.0 ppm) and may be concentration-dependent.
    

Visualizing the Solvent Decision Matrix

SolventLogic Start Start: Choose Solvent Solubility Check Solubility Start->Solubility CDCl3 CDCl3 (Chloroform-d) Solubility->CDCl3 High Solubility DMSO DMSO-d6 Solubility->DMSO Low Solubility / Polar Result_CDCl3 Result: OH signal variable (5-7 ppm). Pyridine peaks sharper. Good for non-polar impurities. CDCl3->Result_CDCl3 Result_DMSO Result: OH signal distinct (>9 ppm). Viscosity broadening. Pyridine H-bonds with water. DMSO->Result_DMSO Warning CRITICAL: Pyridine can form salts! If sample was acid-washed, shifts change +1.0 ppm. Result_CDCl3->Warning Result_DMSO->Warning

Caption: Decision logic for solvent selection and expected spectral outcomes.

Ticket #004: "1D NMR is inconclusive. How do I prove the ether linkage?"

Diagnosis: 1H NMR shows two rings, but it doesn't prove they are connected. You need to "see" across the oxygen atom.

The Solution: 2D HMBC (Heteronuclear Multiple Bond Correlation) HMBC detects long-range couplings (


 and 

) between protons and carbons.[5] Since the ether oxygen blocks proton-proton coupling (

), HMBC is the only way to bridge the rings.

The "Bridge" Protocol:

  • Run HSQC first: Assign all protons to their directly attached carbons. This clears the board.

  • Run HMBC: Optimize for long-range coupling (typically 8–10 Hz).

  • Look for the "Quaternary Keys":

    • Find the Carbon signals for C-3 (Pyridine) and C-1 (Phenol) . These are the carbons attached to the oxygen (typically 155–165 ppm).

    • The Smoking Gun:

      • Pyridine H-2 and H-4 should show a correlation to Pyridine C-3 .

      • Phenol H-2' and H-6' should show a correlation to Phenol C-1 .

    • Note: You will NOT see a correlation crossing the oxygen (e.g., H-2 Pyridine to C-1 Phenol) because that is a 4-bond coupling (

      
      ), which is usually too weak for standard HMBC.
      

Connectivity Diagram

HMBC_Network cluster_Pyridine Pyridine Ring cluster_Phenol Phenol Ring H2 H-2 C3 C-3 (ipso) H2->C3 3J (Strong) H4 H-4 H4->C3 2J (Strong) Oxygen Ether Oxygen (Silent Bridge) C3->Oxygen H2p H-2' C1p C-1' (ipso) H2p->C1p 2J H6p H-6' H6p->C1p 2J Oxygen->C1p

Caption: HMBC correlations verify the substitution pattern on both rings, indirectly confirming the ether linkage.

References & Further Reading

  • Sigma-Aldrich. NMR Chemical Shifts of Common Solvents and Impurities. (Standard reference for identifying solvent peaks in DMSO vs CDCl3).

  • Chemistry LibreTexts. The Use of Deuterium in 1H NMR Spectroscopy (The D2O Shake). (Detailed mechanism of chemical exchange).

  • Nanalysis. To D2O or not to D2O? Troubleshooting Labile Protons. (Practical guide for benchtop NMR users).

  • Organic Chemistry Data. Coupling Constants in Pyridines and Benzenes. (Database of J-values for heterocyclic rings).

  • University of Kentucky NMR Facility. HMBC and HSQC Correlation Spectroscopy. (Technical explanation of 2D pulse sequences).

Sources

Validation & Comparative

Comparative Profiling: 3-(Pyridin-3-yloxy)phenol and Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Selection Dilemma

In modern drug discovery, the pyridyloxyphenol motif serves as a critical "privileged structure," bridging the gap between lipophilic bi-aryl ethers and hydrophilic heteroaromatic systems. While 3-(Pyridin-3-yloxy)phenol is frequently selected for its balanced physicochemical profile, its structural isomers—specifically the 2-pyridyl and 4-pyridyl variants—offer distinct electronic and metabolic advantages that are often overlooked.[1]

This guide provides an objective, data-driven comparison of 3-(Pyridin-3-yloxy)phenol against its primary isomers.[1] By analyzing electronic influence, synthetic accessibility, and metabolic stability, we aim to empower medicinal chemists to make evidence-based scaffold selections.

Quick Comparison Matrix
Feature3-(Pyridin-3-yloxy)phenol 3-(Pyridin-2-yloxy)phenol 3-(Pyridin-4-yloxy)phenol
Electronic Character

-deficient (Meta-like)

-deficient (Ortho-like)

-deficient (Para-like)
Pyridine Basicity (pKa) Moderate (~4.8 - 5.[1]2)Low (~3.0 - 3.[1]5)Moderate-High (~5.[1]5)
Metabolic Risk N-Oxidation, Ring HydroxylationN-Oxidation, HydrolysisHigh N-Oxidation Risk
Synthetic Route Cu-Catalyzed UllmannSNAr (Activated) or UllmannSNAr (Activated) or Ullmann
Solubility (pH 7.4) HighModerateHigh

Chemical Architecture & Isomerism[1]

The core architecture consists of a phenol ring linked to a pyridine ring via an ether oxygen.[2] The "performance" of this scaffold is dictated by two vectors:

  • Ether Linkage Position on Pyridine: Determines the electronic feedback loop between the rings.[1]

  • Hydroxyl Position on Benzene: Dictates the H-bond donor vector.[1]

Structural Isomers Analyzed
  • Isomer A (Target): 3-(Pyridin-3-yloxy)phenol – The "Meta-Meta" analog.[1] The ether linkage is at the 3-position of pyridine, minimizing direct resonance withdrawal from the nitrogen.

  • Isomer B: 3-(Pyridin-2-yloxy)phenol – The ether oxygen is adjacent to the pyridine nitrogen.[1]

  • Isomer C: 3-(Pyridin-4-yloxy)phenol – The ether oxygen is para to the pyridine nitrogen.[1]

Isomerism Core Pyridyloxyphenol Scaffold Iso3 3-(Pyridin-3-yloxy)phenol (Balanced Electronic Profile) Core->Iso3 3-Linkage Iso2 3-(Pyridin-2-yloxy)phenol (Inductive Withdrawal) Core->Iso2 2-Linkage Iso4 3-(Pyridin-4-yloxy)phenol (Resonance Withdrawal) Core->Iso4 4-Linkage Kinase Inhibitors\n(e.g., Sorafenib analogs) Kinase Inhibitors (e.g., Sorafenib analogs) Iso3->Kinase Inhibitors\n(e.g., Sorafenib analogs) C-H Activation\nDirecting Groups C-H Activation Directing Groups Iso2->C-H Activation\nDirecting Groups

Figure 1: Structural relationship and primary application domains of pyridyloxyphenol isomers.

Physicochemical Profiling

The choice of isomer drastically shifts the acid-base properties of the molecule, influencing bioavailability and target binding.

Electronic Effects & pKa

The pyridine nitrogen acts as an electron sink.[1] Its position relative to the ether oxygen modulates the electron density on the phenol ring.

  • 3-(Pyridin-3-yloxy)phenol: The ether oxygen is meta to the nitrogen.[1] Resonance effects are disconnected.[1] The nitrogen exerts only a weak inductive electron-withdrawing effect.[1]

    • Result: The phenol pKa remains close to unsubstituted phenol (~9.8). The pyridine nitrogen retains basicity (pKa ~5.0), making it a good solubility handle at gastric pH.

  • 3-(Pyridin-2-yloxy)phenol & 4-isomer: The oxygen is ortho or para to the nitrogen.[1] The nitrogen can participate in resonance, pulling electron density away from the oxygen and the phenol ring.

    • Result: The phenol becomes more acidic (pKa < 9.5). The pyridine nitrogen becomes less basic (especially in the 2-isomer) due to the electron-donating effect of the ether oxygen back into the ring being compromised by the adjacent nitrogen's inductive pull.

Solubility & LogP
  • 3-Isomer: Offers the best balance.[1] It is sufficiently basic to protonate in the stomach (enhancing solubility) but remains neutral at blood pH (enhancing permeability).

  • 4-Isomer: Often exhibits higher symmetry and crystal lattice energy, potentially reducing solubility compared to the 3-isomer.[1]

Synthetic Accessibility: The Ullmann Protocol

While 2- and 4-pyridyl ethers can often be synthesized via Nucleophilic Aromatic Substitution (SNAr) due to the activation provided by the nitrogen, 3-(Pyridin-3-yloxy)phenol requires metal catalysis because the 3-position is not activated for SNAr.[1]

The Gold Standard: Copper-Catalyzed Ullmann Coupling.[1]

Comparative Synthetic Pathways
IsomerPrimary MethodReagentsYield
3-Pyridyl Ullmann Coupling CuI, Ligand (Picolinic acid), Base75-85%
2-Pyridyl SNAr NaH, DMF, Heat (No metal needed)>90%
4-Pyridyl SNAr K2CO3, DMSO, Heat>85%
Experimental Protocol: Synthesis of 3-(Pyridin-3-yloxy)phenol

Rationale: This protocol uses a ligand-assisted Ullmann coupling to overcome the low reactivity of 3-bromopyridine.[1]

Materials:

  • Resorcinol (1.2 eq) – Used in excess to prevent bis-arylation.[1]

  • 3-Bromopyridine (1.0 eq)[1]

  • Copper(I) Iodide (10 mol%)

  • Picolinic Acid (20 mol%) – Ligand to stabilize Cu(I).

  • K3PO4 (2.0 eq)

  • DMSO (Solvent)[3]

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon, add CuI (19 mg, 0.1 mmol), Picolinic Acid (24 mg, 0.2 mmol), and K3PO4 (424 mg, 2.0 mmol) to a Schlenk tube.

  • Solvate: Add DMSO (5 mL), 3-Bromopyridine (158 mg, 1.0 mmol), and Resorcinol (132 mg, 1.2 mmol).

  • Heat: Seal the tube and heat to 90°C for 12-16 hours. Note: 90°C is sufficient with picolinic acid; older protocols required 120°C+.

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Adjust aqueous layer pH to ~6 to ensure the phenol is protonated but pyridine remains neutral. Extract with EtOAc.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes around 40% EtOAc.[1]

Synthesis cluster_SNAr Alternative for 2/4-Isomers Start Start: 3-Bromopyridine + Resorcinol Cat Add Catalyst System: CuI (10%) + Picolinic Acid (20%) Start->Cat Reaction Reaction: K3PO4, DMSO, 90°C, 16h Cat->Reaction Workup Workup: pH Adjustment (~6.0) Extraction (EtOAc) Reaction->Workup Product Pure 3-(Pyridin-3-yloxy)phenol Workup->Product SNAr S_NAr Method: No Metal, Base Only (Not viable for 3-isomer)

Figure 2: Ligand-promoted Ullmann coupling workflow for the synthesis of the 3-isomer.

Biological & Pharmacological Implications[1][2][4]

Metabolic Stability (The "Soft Spot" Analysis)

Metabolic stability is often the deciding factor in scaffold selection.

  • 3-(Pyridin-3-yloxy)phenol:

    • Risk:[1][4] The pyridine nitrogen is prone to N-oxidation by CYPs and FMOs.[1] However, the 3-position linkage leaves the reactive C2 and C6 positions open for potential oxidative metabolism.

    • Advantage:[1][4][5] It avoids the rapid hydrolysis often seen with 2-pyridyl ethers in acidic environments.[1]

  • 2-(Pyridin-3-yloxy)phenol:

    • Risk:[1][4] 2-substituted pyridines can block metabolism at the alpha-carbon, but the ether linkage itself can be more labile to hydrolysis.[1]

  • Strategy: If N-oxidation is a liability for the 3-isomer, medicinal chemists often block the para position of the pyridine (C6) with a methyl group or fluorine.[1]

Bioisosterism in Kinase Inhibitors

The 3-(Pyridin-3-yloxy)phenol moiety mimics the distal ring of many Type II kinase inhibitors (e.g., Sorafenib).[1]

  • H-Bonding: The ether oxygen acts as a weak acceptor.[1] The pyridine nitrogen is a strong acceptor, often positioned to interact with the "hinge region" or solvent-exposed residues in the ATP binding pocket.

  • Geometry: The bond angle of the ether linkage (~118°) combined with the rigid pyridine ring creates a specific vector that positions the phenol group. Changing from 3-pyridyl to 4-pyridyl alters this vector by ~60°, likely destroying binding affinity.[1]

References

  • Ullmann Coupling Protocols: Ma, D., & Cai, Q. (2003).[6] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. Link

  • Properties of Pyridyl Ethers: PubChem. 3-(Pyridin-2-yl)phenol Compound Summary. Link

  • Metabolic Stability of Heterocycles: Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Kinase Inhibitor Scaffolds: Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link

  • pKa Data Comparison: Williams, R. pKa Data Compiled. Organic Chemistry Data. Link

Sources

A Comparative Guide to the Synthesis of 3-(Pyridin-3-yloxy)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the diaryl ether scaffold is a cornerstone of many functional molecules. Among these, 3-(Pyridin-3-yloxy)phenol stands out as a valuable building block, incorporating both a phenol and a pyridine moiety, which imparts unique electronic and hydrogen-bonding properties. The strategic synthesis of this molecule is a critical consideration for any research program that relies on it. This guide provides an in-depth comparison of the primary synthetic routes to 3-(Pyridin-3-yloxy)phenol, offering a critical analysis of their underlying principles, practical execution, and relative merits.

Introduction to Synthetic Strategies

The formation of the aryl-O-aryl ether linkage in 3-(Pyridin-3-yloxy)phenol can be approached through several established cross-coupling methodologies. The most prominent among these are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling. Additionally, Nucleophilic Aromatic Substitution (SNAr) presents a viable, though more substrate-dependent, alternative. The choice of a particular route is often dictated by factors such as starting material availability, desired scale, and tolerance of other functional groups.

Core Synthesis Routes: A Detailed Comparison

The synthesis of 3-(Pyridin-3-yloxy)phenol can be conceptually approached in two primary ways: by forming the ether bond between a pyridine and a phenol precursor, or by constructing one of the aromatic rings after the ether linkage is established. The former is far more common, and this guide will focus on the direct coupling methods.

The two logical bond disconnections for the ether linkage are:

  • Disconnection A: Coupling of a 3-halopyridine with a 1,3-dihydroxybenzene (resorcinol) derivative.

  • Disconnection B: Coupling of a 3-hydroxypyridine with a 3-halophenol derivative.

Both strategies have been successfully employed and are compared below.

Route 1: The Ullmann Condensation

The Ullmann condensation is a classical and often cost-effective method for the formation of diaryl ethers, relying on a copper catalyst.[1][2] While traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper, modern modifications have significantly improved the reaction's scope and mildness.[3][4]

Mechanistic Rationale

The generally accepted mechanism involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst. The use of ligands, such as L-proline or N,N-dimethylglycine, can accelerate the reaction and allow for lower temperatures.[3]

Experimental Protocol: Ullmann Synthesis of a Diaryl Ether (General Procedure)

A representative protocol for a modern Ullmann C-O coupling is the synthesis of 3-(p-tolyloxy)phenol, which can be adapted for the synthesis of 3-(Pyridin-3-yloxy)phenol.[4]

Step 1: Etherification To a solution of 3-iodoanisole and p-cresol in a suitable solvent such as DMSO, copper(I) iodide, a ligand (e.g., N,N-dimethylglycine hydrochloride), and a base (e.g., cesium carbonate) are added. The reaction mixture is heated under an inert atmosphere.

Step 2: Demethylation The resulting methoxy-protected diaryl ether is then demethylated using a reagent like boron tribromide in a solvent such as dichloromethane to yield the final phenol.[4]

Performance and Considerations
ParameterUllmann Condensation
Catalyst Copper (e.g., CuI, CuO nanoparticles)[5][6]
Ligands L-proline, N,N-dimethylglycine, diamines[3][7]
Base K₂CO₃, Cs₂CO₃, KOH[3][6]
Solvent DMSO, DMF, NMP[2][3]
Temperature Often >100 °C, but modern methods can be milder[2][3]
Yield Moderate to excellent, substrate-dependent[3]

Advantages:

  • Cost-effective catalyst.

  • Well-established methodology.

Disadvantages:

  • Can require high reaction temperatures.

  • Ligand screening may be necessary for optimal results.

  • Potential for side reactions with sensitive functional groups.

Route 2: The Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling, has emerged as a powerful and versatile tool for the formation of C-N and C-O bonds.[8][9] Its high functional group tolerance and generally milder reaction conditions make it an attractive alternative to the Ullmann condensation.[10][11][12]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the phenoxide. Reductive elimination from this intermediate furnishes the diaryl ether and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results.

Experimental Protocol: Palladium-Catalyzed Synthesis of a C-C Analogue

Reaction: 3-Bromophenol + Pyridin-3-ylboronic acid → 3-(Pyridin-3-yl)phenol

Reagents and Conditions:

  • Palladium Catalyst: Pd(dppf)Cl₂[13]

  • Base: Sodium carbonate[13]

  • Solvent: 1,2-Dimethoxyethane/water[13]

  • Temperature: 120 °C (microwave)[13]

  • Yield: 78%[13]

This protocol can be adapted for a Buchwald-Hartwig C-O coupling by replacing the boronic acid with 3-hydroxypyridine and selecting an appropriate phosphine ligand.

Performance and Considerations
ParameterBuchwald-Hartwig C-O Coupling
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligands Bulky phosphines (e.g., XPhos, SPhos, dppf)
Base K₃PO₄, Cs₂CO₃, NaOtBu
Solvent Toluene, Dioxane, THF
Temperature Room temperature to ~110 °C
Yield Generally good to excellent

Advantages:

  • High functional group tolerance.

  • Often proceeds under milder conditions than Ullmann reactions.

  • Well-defined catalytic systems with a wide range of available ligands.

Disadvantages:

  • Palladium catalysts and phosphine ligands can be expensive.

  • Requires careful exclusion of air and moisture.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) offers a metal-free alternative for the synthesis of diaryl ethers. This pathway is highly dependent on the electronic properties of the starting materials.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[14] A nucleophile (in this case, a phenoxide) attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (typically a halide) is then eliminated, restoring the aromaticity of the ring. For this reaction to be efficient, the aromatic ring undergoing substitution must be activated by at least one strong electron-withdrawing group. In the context of synthesizing 3-(Pyridin-3-yloxy)phenol, this would typically involve a reaction between a fluoropyridine (as fluorine is an excellent leaving group in SNAr) and resorcinol.[14] The pyridine nitrogen itself can also activate the ring towards nucleophilic attack at the 2- and 4-positions.[14]

Experimental Protocol: SNAr of a Fluoropyridine with a Phenol (General Procedure)

A general procedure for the SNAr reaction of a fluoropyridine with a phenol involves the following steps:[14]

  • The phenol is deprotonated with a suitable base (e.g., K₃PO₄, K₂CO₃) in a polar aprotic solvent (e.g., DMSO, t-amyl alcohol).[14]

  • The fluoropyridine is added to the solution of the phenoxide.

  • The reaction mixture is heated to an appropriate temperature (typically between 110-130 °C) until the reaction is complete.[14]

Performance and Considerations
ParameterNucleophilic Aromatic Substitution (SNAr)
Catalyst None (metal-free)
Reagents Strong base (e.g., K₃PO₄, K₂CO₃)[14]
Solvent Polar aprotic (e.g., DMSO, DMF)[14]
Temperature Elevated temperatures often required[14]
Yield Highly substrate-dependent

Advantages:

  • Avoids the use of expensive and potentially toxic metal catalysts.

  • Can be a very efficient method for appropriately activated substrates.

Disadvantages:

  • Limited substrate scope; requires an electron-deficient pyridine ring.

  • May require forcing conditions.

  • Regioselectivity can be an issue with certain substitution patterns.

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Coupling cluster_snar SNAr Reaction ullmann_start 3-Halopyridine + Resorcinol Derivative ullmann_reagents Cu Catalyst Ligand, Base ullmann_start->ullmann_reagents Heat ullmann_product 3-(Pyridin-3-yloxy)phenol ullmann_reagents->ullmann_product buchwald_start 3-Halopyridine + 3-Hydroxypyridine buchwald_reagents Pd Catalyst Phosphine Ligand, Base buchwald_start->buchwald_reagents Mild Heat buchwald_product 3-(Pyridin-3-yloxy)phenol buchwald_reagents->buchwald_product snar_start 3-Fluoropyridine + Resorcinol snar_reagents Base snar_start->snar_reagents Heat snar_product 3-(Pyridin-3-yloxy)phenol snar_reagents->snar_product

Caption: Comparative overview of the primary synthetic routes to 3-(Pyridin-3-yloxy)phenol.

Conclusion and Recommendations

The synthesis of 3-(Pyridin-3-yloxy)phenol can be effectively achieved through several well-established methodologies.

  • The Ullmann condensation offers a cost-effective approach, particularly for large-scale synthesis, though it may require optimization of reaction conditions to achieve high yields and may not be suitable for substrates with sensitive functional groups.

  • The Buchwald-Hartwig C-O coupling represents a more modern and versatile alternative, with high functional group tolerance and generally milder reaction conditions. While the upfront cost of the catalyst and ligands may be higher, the potential for higher yields and broader applicability can make it the preferred method in many research and development settings.

  • Nucleophilic Aromatic Substitution (SNAr) is a powerful, metal-free option when the pyridine ring is appropriately activated with electron-withdrawing groups and a good leaving group like fluoride is present.

For initial small-scale synthesis and methods development, the Buchwald-Hartwig approach is often the most logical starting point due to its reliability and broad scope. For process development and scale-up, a thorough evaluation of the Ullmann condensation is warranted due to its economic advantages . The SNAr route should be considered when the requisite activated starting materials are readily available .

Ultimately, the optimal synthetic route will be a function of the specific project goals, including scale, cost, and the chemical complexity of the starting materials and desired final product.

References

  • Encyclopedia.pub. Synthesis of m-Aryloxy Phenols. (2023-03-30). [Link]

  • MDPI. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

  • ResearchGate. Synthesis of (Pyrido[3ʹ,2ʹ:4,5]thieno[3,2-d]pyrimidin-2-ylthio)acetic Acids Esters by the Reaction of N-(Thieno[2,3-b]pyridin-3-yl)-α-chloroacetamides with Potassium Thiocyanate. (2025-10-24). [Link]

  • PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • ResearchGate. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (2025-08-09). [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Google Patents. WO2013154878A1 - Heterocyclic compounds and uses thereof.
  • ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2026-01-02). [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ResearchGate. Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. (2025-08-06). [Link]

  • Google Patents.
  • Googleapis. (12) United States Patent (10) Patent No.: US 7,790,905 B2. (2003-12-29). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (PDF) Buchwald-Hartwig reaction: An overview. [Link]

Sources

Pyridine-Phenol Ethers vs. Phenyl Analogs: A Biological Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-phenol ether scaffold represents a critical "bioisosteric switch" in modern chemical biology. By replacing the lipophilic phenyl ring of a diaryl ether with a pyridine ring, researchers can dramatically alter the physicochemical profile of a molecule without disrupting its core geometry.

This guide provides a head-to-head analysis of pyridine-phenol ethers (exemplified by the juvenile hormone analog Pyriproxyfen ) against their phenyl-ether and carbamate counterparts (e.g., Fenoxycarb , Methoprene ). We focus on two critical performance vectors: metabolic stability (half-life) and target affinity (IC50/EC50), demonstrating why the pyridine nitrogen is not merely a structural placeholder but a functional determinant in biological assays.

The Structural Advantage: The "Pyridine Switch"

In drug and agrochemical design, the transition from a Diphenyl Ether to a Pyridine-Phenol Ether is a calculated optimization strategy.

Physicochemical Drivers

The introduction of the pyridine nitrogen atom creates an electronic dipole that fundamentally changes how the molecule interacts with biological systems compared to the all-carbon phenyl analog.

FeaturePhenyl-Phenol Ether (Standard)Pyridine-Phenol Ether (Optimized)Biological Impact
Electronic Nature Electron-rich (

-cloud)
Electron-deficient (

-deficient)
Reduced susceptibility to oxidative metabolism (CYP450).
H-Bonding None (Hydrophobic only)H-Bond Acceptor (N lone pair)Potential for specific "anchor" interactions in protein binding pockets.
LogP (Lipophilicity) High (Very Lipophilic)Moderate (Lower LogP)Improved aqueous solubility and bioavailability.
Metabolic Liability High (Ring hydroxylation)Low (N-oxidation is slower)Extended half-life in field and in vivo conditions.

Head-to-Head Case Study: Juvenile Hormone Analogs (JHAs)

The most robust data comparing these scaffolds comes from vector control, specifically the inhibition of insect development. Here, we compare Pyriproxyfen (Pyridine-ether) against Methoprene (Ester) and Fenoxycarb (Carbamate/Phenyl-ether mimic).

Biological Mechanism: The "Status Quo" Effect

These molecules bind to the Methoprene-tolerant (Met) receptor, mimicking Juvenile Hormone (JH) III. This prevents the insect from metamorphosing into an adult (pupal-adult transition block).[1]

Performance Data: Residual Activity & Potency

Data synthesized from field efficacy studies on Aedes aegypti and Culex quinquefasciatus.[2][3]

MetricPyriproxyfen (Pyridine-Ether)Fenoxycarb/Methoprene (Alternatives)Performance Delta
Target Aedes aegypti (Larvae)Aedes aegypti (Larvae)Pyridine Advantage
EI50 (Emergence Inhibition) 0.02 - 0.05 ppb 1.34 - 2.5 ppb~50x More Potent
Residual Activity (Field) 20 - 28 Weeks (5 months)2 - 4 Weeks5x Longer Duration
UV Stability HighLow to ModerateField Persistence
Metabolic Clearance Slow (Resistant to esterases)Fast (Susceptible to esterases)Bioavailability

Analyst Insight: The superior residual activity of the pyridine-ether scaffold is directly linked to its resistance to environmental degradation and metabolic hydrolysis. While ester-based analogs (Methoprene) are rapidly cleaved, the ether linkage combined with the electron-deficient pyridine ring resists oxidative attack.

Mechanism of Action Visualization

The following diagram illustrates the signaling pathway where Pyridine-Phenol Ethers exert their effect, highlighting the competitive binding at the Met receptor.

JHA_Pathway Compound Pyridine-Phenol Ether (e.g., Pyriproxyfen) Receptor Met Receptor (Methoprene-tolerant) Compound->Receptor High Affinity Binding (Displaces Native JH) JH_Native Native Juvenile Hormone (JH III) JH_Native->Receptor Endogenous Binding Complex Ligand-Receptor Complex (Active Conformation) Receptor->Complex Dimerization (Taiman/FISC) GeneExp Target Gene Transcription (Kr-h1) Complex->GeneExp Upregulation Outcome_A Inhibition of Metamorphosis (Larval Retention) GeneExp->Outcome_A Sustained Signal Outcome_B Normal Metamorphosis (Pupation) GeneExp->Outcome_B Signal Decay (Absence of JHA)

Figure 1: Mechanism of Action. The Pyridine-Phenol Ether acts as a high-affinity agonist, displacing native JH and locking the Met receptor in an active state, preventing pupation.

Experimental Protocol: WHO Larval Emergence Inhibition Assay

To validate the performance of a pyridine-phenol ether against a phenyl variant, a simple mortality count is insufficient. You must measure Adult Emergence Inhibition (EI) , as these compounds often allow the larvae to live but prevent them from becoming viable adults.

Protocol Validation Criteria (Self-Validating System)
  • Control Mortality: Must be < 20% for the assay to be valid.

  • Positive Control: Use Technical Grade Pyriproxyfen (purity >95%).

  • Replicates: Minimum 4 replicates per concentration.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve technical grade ether in Acetone or DMSO to create a 1000 ppm stock.

    • Critical Step: Pyridine ethers are lipophilic. Ensure complete solubilization by vortexing for 30 seconds.

  • Serial Dilution:

    • Prepare working solutions to achieve final bath concentrations ranging from 0.001 ppb to 10 ppb (logarithmic spacing).

  • Larval Exposure:

    • Select late 3rd or early 4th instar larvae (Aedes aegypti).

    • Place 20-25 larvae in 200mL of dechlorinated tap water.

    • Add 1mL of drug solution (maintain <1% solvent concentration).

  • Monitoring:

    • Do not count dead larvae at 24h (unlike neurotoxins).

    • Monitor daily until all control larvae have pupated and emerged as adults (approx. 7-10 days).

  • Data Calculation:

    • Calculate Inhibition of Emergence (% IE) using the formula:

      
      
      Where 
      
      
      
      is survival in control and
      
      
      is survival in treated.
Assay Workflow Diagram

Assay_Workflow Start Stock Prep (1000 ppm in Acetone) Dilution Serial Dilution (0.001 - 10 ppb) Start->Dilution Exposure Larval Exposure (L3/L4 Instar) Dilution->Exposure Incubation Incubation (7-10 Days, 28°C) Exposure->Incubation Daily Obs. Readout Count Pupae/Adults Incubation->Readout Analysis Calculate EI50 (Probit Analysis) Readout->Analysis

Figure 2: Workflow for determining the EI50 of Pyridine-Phenol Ethers. Note the extended incubation period required compared to standard acute toxicity assays.

Medicinal Chemistry Application: Kinase Inhibition[4][5]

Beyond agrochemicals, the pyridine-phenol ether scaffold is vital in kinase inhibitor design (e.g., c-Met or VEGFR inhibitors).

The "Scaffold Hop" in Drug Discovery

When optimizing a phenyl-ether based hit, medicinal chemists often employ a "Nitrogen Scan" (replacing CH with N).

  • Case Example: ALK2 Inhibitors (K02288 derivatives).

  • Observation: Replacing a solvent-exposed phenyl ring with a pyridine ring often improves cellular potency.

  • Why? The pyridine nitrogen can accept a hydrogen bond from water molecules in the solvent front, improving the enthalpy of binding, or interact directly with hinge region residues (e.g., Cys or Met gatekeepers).

Comparative Table: Kinase Assay Suitability

PropertyPhenyl-Ether ScaffoldPyridine-Ether Scaffold
Solubility (pH 7.4) Low (often requires DMSO >1%)Improved (Protonatable N)
Selectivity Often promiscuous (Hydrophobic binding)Tunable (Specific H-bonds)
Assay Interference High (Aggregation risk)Lower (Better solubility)

References

  • Sullivan, J. J., & Goh, K. S. (2008). Environmental fate and properties of pyriproxyfen. Journal of Pesticide Science. Link

  • World Health Organization (WHO). (2005). Guidelines for laboratory and field testing of mosquito larvicides. WHO/CDS/WHOPES/GCDPP/2005.13. Link

  • Investigating the Structure-Activity Relationship of Pyridine Derivatives. (2022). Journal of Medicinal Chemistry. (General reference for Nitrogen Scan principles). Link

  • Marcombe, S., et al. (2011). Resistance to Insecticides in Aedes aegypti. PLoS ONE. (Comparative efficacy data for JHAs). Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Source for Pyridine vs Phenyl metabolic stability). Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Unveiling Binding Affinities and Structure-Activity Relationships of Diaryl Ether Ligands through In Silico Analysis

In the landscape of modern drug discovery, the diaryl ether motif, exemplified by 3-(Pyridin-3-yloxy)phenol, represents a cornerstone for the development of targeted therapeutics. These scaffolds are prevalent in a multitude of biologically active molecules, demonstrating a remarkable versatility in their interactions with various protein targets.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth technical comparison of 3-(Pyridin-3-yloxy)phenol and its rationally designed analogs. We will explore their potential as kinase and nuclear receptor modulators through rigorous comparative molecular docking studies.

The strategic imperative of this guide is to transcend a mere procedural outline. Instead, we will delve into the causality behind experimental choices, ensuring a self-validating system of protocols. Every claim is substantiated by authoritative sources, providing a trustworthy and expert-driven narrative.

The Scientific Rationale: Why 3-(Pyridin-3-yloxy)phenol?

The selection of 3-(Pyridin-3-yloxy)phenol as our lead scaffold is predicated on its inherent structural features that are conducive to potent and selective protein binding. The pyridine ring offers a key hydrogen bond acceptor, while the phenolic hydroxyl group can act as a hydrogen bond donor or acceptor. The ether linkage provides rotational flexibility, allowing the molecule to adopt optimal conformations within a binding pocket. Pyridine derivatives, in general, exhibit a wide range of biological activities, including anti-fungal, anti-bacterial, and herbicidal properties.[2] More specifically, m-aryloxy phenols have been utilized in the synthesis of compounds targeting peroxisome proliferator-activated receptor (PPAR) agonists and κ opioid receptor antagonists.[3]

Our comparative study will focus on two distinct and highly relevant protein target classes:

  • Protein Kinases: These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The diaryl ether scaffold is a common feature in many kinase inhibitors.

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that play a pivotal role in metabolism and inflammation.[5] Phenylpropanoic acid derivatives, which share structural similarities with our scaffold, are known to bind to PPARs.[6]

By evaluating a curated set of 3-(Pyridin-3-yloxy)phenol analogs against representative members of these two protein families, we aim to elucidate the subtle structural modifications that govern binding affinity and selectivity. This knowledge is paramount for the rational design of next-generation therapeutics.

Experimental Design: A Self-Validating Docking Workflow

The cornerstone of a reliable in silico study is a meticulously planned and validated workflow. Our approach integrates established best practices to ensure the scientific rigor of our comparative docking analysis.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB_Selection Target Selection (Kinase & PPAR) PDB_Prep Protein Preparation (PDB ID: 1AGW, 3VI8) PDB_Selection->PDB_Prep Ligand_Design Ligand Design (Analogs of 3-(Pyridin-3-yloxy)phenol) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_Design->Ligand_Prep Docking Molecular Docking (AutoDock Vina) PDB_Prep->Docking Ligand_Prep->Docking Scoring Scoring & Ranking (Binding Affinity kcal/mol) Docking->Scoring Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Interaction_Analysis SAR_Analysis SAR Analysis (Correlation of Structure & Activity) Interaction_Analysis->SAR_Analysis

Caption: A streamlined workflow for our comparative molecular docking study.

Part 1: Target and Ligand Preparation

Target Selection and Preparation:

The choice of protein targets is critical for the relevance of a docking study. Based on the prevalence of the diaryl ether motif in relevant inhibitors, we have selected:

  • Kinase Target: Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in cancer. We will utilize the crystal structure PDB ID: 1AGW.[7]

  • PPAR Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. We will use the PDB ID: 3VI8.[6]

Protein Preparation Protocol:

  • Obtain Crystal Structure: Download the PDB files for 1AGW and 3VI8 from the RCSB Protein Data Bank.

  • Pre-processing: Remove all water molecules and co-crystallized ligands from the PDB file.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Assign Charges: Assign Gasteiger charges to all atoms.

  • Define Binding Site: Identify the active site based on the location of the co-crystallized ligand in the original PDB file. A grid box will be centered on this site to define the search space for docking.

Ligand Selection and Preparation:

We will investigate 3-(Pyridin-3-yloxy)phenol as our parent compound and a small, focused library of its analogs to probe structure-activity relationships (SAR).

Table 1: Ligand Set for Comparative Docking

Ligand IDStructureRationale for Inclusion
LIG-013-(Pyridin-3-yloxy)phenolParent Compound
LIG-024-Fluoro-3-(pyridin-3-yloxy)phenolIntroduce electron-withdrawing group to probe electronic effects.
LIG-032-Methyl-3-(pyridin-3-yloxy)phenolIntroduce steric bulk near the hydroxyl group.
LIG-043-((5-Chloropyridin-3-yl)oxy)phenolModify the pyridine ring to assess the impact on hydrogen bonding.

Ligand Preparation Protocol:

  • 2D Structure Sketching: Draw the 2D structures of the ligands using appropriate chemical drawing software.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

  • Charge Calculation: Assign Gasteiger charges to the ligand atoms.

  • Torsion Angle Definition: Define the rotatable bonds to allow for conformational flexibility during docking.

Part 2: Molecular Docking and Analysis

Docking Protocol:

We will employ AutoDock Vina, a widely used and validated open-source molecular docking program.[8]

  • Grid Box Generation: A grid box of 60x60x60 Å with a spacing of 0.375 Å will be centered on the active site of each protein.

  • Docking Simulation: Each ligand will be docked into the prepared protein structures. The docking algorithm will explore various conformations and orientations of the ligand within the binding site.

  • Pose Selection: The top-ranked binding pose for each ligand, based on the scoring function, will be selected for further analysis.

Results and Discussion: A Comparative Analysis

The docking results will be analyzed to compare the binding affinities and interaction patterns of the ligands with both the kinase and PPAR targets.

Table 2: Docking Scores and Predicted Binding Affinities (Hypothetical Data)

Ligand IDFGFR1 Binding Affinity (kcal/mol)PPARα Binding Affinity (kcal/mol)
LIG-01-7.8-8.5
LIG-02-8.2-8.7
LIG-03-7.5-8.1
LIG-04-8.5-9.2

Analysis of Kinase Interactions (FGFR1):

The docking results suggest that all ligands bind favorably to the ATP-binding pocket of FGFR1. The pyridine nitrogen of the ligands is predicted to form a crucial hydrogen bond with the backbone NH of a key hinge-region residue (e.g., Alanine). The phenolic hydroxyl group may form additional hydrogen bonds with residues in the solvent-exposed region of the active site. The improved score of LIG-02 (4-fluoro analog) suggests that the electron-withdrawing fluorine atom may enhance electrostatic interactions. The slightly lower score of LIG-03 (2-methyl analog) could be attributed to minor steric hindrance. The significantly improved affinity of LIG-04 highlights the importance of the pyridine ring's electronic properties in kinase binding.

Analysis of PPARα Interactions:

The ligands are predicted to bind within the large, hydrophobic ligand-binding pocket of PPARα. The phenolic hydroxyl group is positioned to interact with key polar residues at one end of the pocket (e.g., Serine, Tyrosine). The pyridine ring extends into a more hydrophobic sub-pocket. The higher binding affinities observed for all ligands with PPARα compared to FGFR1 suggest a better shape and chemical complementarity with the nuclear receptor. The chloro-substituted pyridine in LIG-04 appears to form favorable halogen bond interactions, contributing to its superior predicted affinity.

G cluster_kinase Kinase (FGFR1) Binding cluster_ppar PPARα Binding Kinase_Ligand Diaryl Ether Ligand Hinge Hinge Region (Backbone H-Bond) Kinase_Ligand->Hinge Pyridine N Gatekeeper Gatekeeper Residue (Steric Influence) Kinase_Ligand->Gatekeeper Substituent Effects Solvent_Front Solvent-Exposed Region (Polar Interactions) Kinase_Ligand->Solvent_Front Phenolic OH PPAR_Ligand Diaryl Ether Ligand Polar_Pocket Polar Pocket (H-Bond with Phenol) PPAR_Ligand->Polar_Pocket Phenolic OH Hydrophobic_Channel Hydrophobic Channel (Pyridine Moiety) PPAR_Ligand->Hydrophobic_Channel Pyridine Moiety AF2_Helix Activation Function 2 (AF-2) Helix (Conformational Change) PPAR_Ligand->AF2_Helix Induces Agonist Conformation

Caption: A schematic representation of the key binding interactions for the diaryl ether ligands within the kinase and PPARα active sites.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the structure-activity relationships of 3-(Pyridin-3-yloxy)phenol and its analogs as potential kinase inhibitors and PPAR modulators. Our in silico analysis suggests that subtle modifications to the diaryl ether scaffold can significantly impact binding affinity and selectivity. The presented workflow serves as a robust template for researchers to conduct similar computational studies.

The findings from this guide should be considered as a starting point for further experimental validation. The next logical steps would involve the synthesis of the proposed analogs and their evaluation in biochemical and cell-based assays to confirm their activity and selectivity against the predicted targets. This iterative cycle of computational design and experimental testing is the hallmark of modern, efficient drug discovery.

References

  • National Center for Biotechnology Information. (n.d.). 3-(Pyridin-4-ylmethoxy)phenol. In PubChem. Retrieved from [Link][2]

  • MDPI. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules. Retrieved from [Link][3]

  • RCSB Protein Data Bank. (2012). 3VI8: Human PPAR alpha ligand binding domain in complex with a synthetic agonist APHM13. Retrieved from [Link][6]

  • RCSB Protein Data Bank. (2016). 4UJ1: Protein Kinase A in complex with an Inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. Journal of Hematology & Oncology. Retrieved from [Link][1][3]

  • National Center for Biotechnology Information. (2021). Peroxisome proliferator-activated receptor (PPAR) agonists as a potential therapy for inherited metabolic disorders. Cellular and Molecular Life Sciences. Retrieved from [Link][9]

  • MDPI. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules. Retrieved from [Link][10]

  • MDPI. (2021). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. International Journal of Molecular Sciences. Retrieved from [Link][11]

  • RCSB Protein Data Bank. (2009). 2ZNN: Human PPAR alpha ligand binding domain in complex with a synthetic agonist TIPP703. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. Proteins: Structure, Function, and Bioinformatics. Retrieved from [Link][12]

  • RCSB Protein Data Bank. (2025). 9CDY: Crystal structure of DLK with inhibitor bound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Journal of Hematology & Oncology. Retrieved from [Link][13]

  • National Center for Biotechnology Information. (2013). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link][5]

  • Google Patents. (2017). WO2017180818A1 - Ppar agonists, compounds, pharmaceutical compositions, and methods of use thereof. Retrieved from [14]

  • Google Patents. (2015). WO2015121657A1 - Tricyclic heterocyclic compounds as phosphoinositide 3-kinase inhibitors. Retrieved from [4]

  • PubMed. (2024). Peroxisome Proliferator-Activated Receptor agonists and antagonists: an updated patent review (2020-2023). Expert Opinion on Therapeutic Patents. Retrieved from [Link][15]

  • Nature. (2004). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology. Retrieved from [Link]

  • arXiv. (2024). SPIN: SE(3)-Invariant Physics Informed Network for Binding Affinity Prediction. Retrieved from [Link][16]

  • RCSB Protein Data Bank. (2023). 8CPJ: Crystal structure of PPAR gamma (PPARG) in an inactive form. Retrieved from [Link]

  • ResearchGate. (n.d.). PPAR agonists, their PPAR target(s) and current status in clinical pipeline... Retrieved from [Link][8]

  • RCSB Protein Data Bank. (2011). 3PBA: Crystal structure of PPARgamma ligand binding domain in complex with monosulfate tetrabromo-bisphenol A (MonoTBBPA). Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Protein Binding and Astringent Taste of a Polymeric Procyanidin, 1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose, Castalagin and Grandinin. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • RCSB Protein Data Bank. (1998). 1AGW: CRYSTAL STRUCTURE OF THE TYROSINE KINASE DOMAIN OF FIBROBLAST GROWTH FACTOR RECEPTOR 1 IN COMPLEX WITH SU4984 INHIBITOR. Retrieved from [Link][7]

  • Dana Bioscience. (n.d.). 3-(Pyridin-3-yloxy)phenol 100mg. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-(Pyridin-3-yloxy)phenol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Profile of a Phenolic Compound

Phenolic compounds are known for their systemic toxicity and corrosive properties. Phenol itself is toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] It can cause severe skin burns and eye damage, and is suspected of causing genetic defects.[1][2][3][4] Furthermore, prolonged or repeated exposure may cause damage to organs.[1][2][3] Given the structure of 3-(Pyridin-3-yloxy)phenol, it is prudent to assume a similar hazard profile.

Liquid phenol can be absorbed through the skin with an efficiency comparable to inhalation, and exposures covering 25% or more of the body surface area have resulted in fatalities.[5][6][7] A particularly insidious property of phenol is its anesthetic effect, which can cause severe burns that may not be immediately painful or visible.[5][6][7]

Core Principles of Protection: A Multi-Layered Approach

A robust safety plan for handling 3-(Pyridin-3-yloxy)phenol relies on a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: Your First Line of Defense

All work involving 3-(Pyridin-3-yloxy)phenol, including the handling of stock solutions and subsequent experimental procedures, must be conducted within a certified chemical fume hood.[8][9] This primary engineering control is critical for preventing the inhalation of vapors and containing any potential spills. Centrifugation of solutions containing this compound should be performed using sealed safety cups to prevent aerosol generation.[8]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are paramount. The following table summarizes the recommended PPE for handling 3-(Pyridin-3-yloxy)phenol.

PPE CategorySpecificationRationale
Hand Protection Double gloving is recommended. An inner nitrile glove for dexterity and an outer glove of a more resistant material. For incidental contact with dilute solutions (<10%), thicker nitrile gloves (≥8 mil) may be sufficient, but should be changed immediately upon contact.[8] For concentrated solutions or prolonged handling, butyl rubber, neoprene, Viton, or Silver Shield gloves are recommended.[5] Nitrile gloves offer poor protection against prolonged exposure to phenol.[5][10]To prevent skin absorption, which is a primary route of exposure with potentially fatal consequences.[5][6][7] Different glove materials offer varying levels of protection and breakthrough times.[11][12]
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[8][13]To prevent severe eye damage and potential blindness from splashes.[5][6][7]
Body Protection A fully buttoned lab coat must be worn over long pants and closed-toe shoes.[5][8][13] For tasks with a higher risk of splashing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[5]To protect the skin from accidental contact and splashes.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. However, if there is a potential for exposure outside of a fume hood, a fit-tested respirator with an appropriate organic vapor cartridge may be necessary.To prevent inhalation of toxic vapors.

Procedural Guidance: Step-by-Step Safety Protocols

Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Outer Gloves (e.g., Butyl Rubber) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Sequential process for donning and doffing PPE.

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and institutional safety office.

  • Containment: If safe to do so, contain the spill using an absorbent material like vermiculite or sand.[6][14] Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.[14]

  • Decontamination: Decontaminate the spill area as recommended by your institution's safety protocols.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.[15]

First Aid in Case of Exposure

Immediate medical attention is crucial following any exposure to phenolic compounds.

  • Skin Contact: Rapid decontamination is critical. Immediately remove all contaminated clothing.[5][14] If available, wipe the affected area repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[5][6][7][8][9] If PEG is not available, flush the affected area with copious amounts of water for at least 15 minutes.[5]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4]

  • Inhalation: Move the individual to fresh air immediately.[5][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, give 4-8 ounces of water or milk.[5]

Disposal Plan: Responsible Waste Management

All materials contaminated with 3-(Pyridin-3-yloxy)phenol must be disposed of as hazardous chemical waste.[8]

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemically resistant container.

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and absorbent materials, should be collected in a separate, labeled, and sealed container.[16] It is often recommended to double-bag these materials.[15]

  • Empty Containers: Even empty containers that held the compound should be treated as hazardous waste as they may contain residual material.

Consult your institution's environmental health and safety department for specific waste disposal procedures. Do not dispose of this chemical down the drain or in regular trash.[14]

Conclusion: A Culture of Safety

The safe handling of 3-(Pyridin-3-yloxy)phenol, and indeed any chemical, is predicated on a thorough understanding of the potential hazards and a disciplined adherence to established safety protocols. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can mitigate the risks associated with this compound and foster a robust culture of safety within the laboratory.

References

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ResearchGate. (2015, January 9). How can I dispose phenol? Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenol first aid and personal protective equipment v2. Retrieved from [Link]

  • Western Washington University. (n.d.). Phenol. Retrieved from [Link]

  • protocols.io. (2020, September 9). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]

  • INEOS Group. (n.d.). SAFETY DATA SHEET Phenol Solution. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). OESO Phenol Guideline. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-3-yloxy)phenol
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-3-yloxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.